4-(2-Bromoethoxy)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHTVCMRNSBQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294436 | |
| Record name | 4-(2-bromoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52191-15-8 | |
| Record name | 52191-15-8 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-bromoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Bromoethoxy)Benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Bromoethoxy)benzaldehyde (CAS Number: 52191-15-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Bromoethoxy)benzaldehyde, a key bifunctional molecule utilized in synthetic organic chemistry and drug discovery. With the CAS number 52191-15-8, this compound serves as a valuable intermediate, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, spectroscopic data, a robust synthesis protocol, and its application in the formation of PROTACs. All quantitative data are presented in structured tables, and key experimental procedures are described in detail. Visual diagrams generated using the DOT language are included to illustrate synthetic workflows and the mechanism of action for its primary application.
Chemical and Physical Properties
This compound is an organic compound that appears as a colorless to pale yellow solid or liquid, depending on its purity and the ambient temperature.[1] Its structure features a benzaldehyde ring substituted at the para position with a 2-bromoethoxy group, making it a versatile reagent with two reactive sites: the aldehyde for reactions such as reductive amination and condensation, and the bromo group for nucleophilic substitution.[1] It is generally more soluble in organic solvents than in water.[1]
| Property | Value | Reference(s) |
| CAS Number | 52191-15-8 | [2] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Appearance | Colorless to pale yellow solid or liquid | [1] |
| Melting Point | 61-64 °C | |
| Boiling Point | 119-132 °C at 0.4 Torr | |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | [2] |
| SMILES | C1=CC(=CC=C1C=O)OCCBr | [2] |
Spectroscopic Data
2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehydic proton (CHO) |
| ~7.8 | d | 2H | Aromatic protons (ortho to CHO) |
| ~7.0 | d | 2H | Aromatic protons (ortho to OCH₂) |
| ~4.4 | t | 2H | -OCH₂- |
| ~3.6 | t | 2H | -CH₂Br |
2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) (ppm) | Assignment |
| ~191 | Aldehyde (C=O) |
| ~163 | Aromatic C-O |
| ~132 | Aromatic CH |
| ~130 | Aromatic C-CHO |
| ~115 | Aromatic CH |
| ~68 | -OCH₂- |
| ~28 | -CH₂Br |
2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1580 | Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1160 | Strong | C-O stretch (alkyl ether) |
| ~830 | Strong | C-H bend (p-disubstituted) |
| ~650 | Medium | C-Br stretch |
2.4. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| m/z | Assignment |
| 228/230 | [M]⁺ |
| 199/201 | [M-CHO]⁺ |
| 121 | [M-CH₂CH₂Br]⁺ |
Experimental Protocols
3.1. Synthesis of this compound
This protocol describes the synthesis of this compound via Williamson ether synthesis from 4-hydroxybenzaldehyde and 1,2-dibromoethane.
-
Materials:
-
4-Hydroxybenzaldehyde
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add an excess of 1,2-dibromoethane (3.0-5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone and excess 1,2-dibromoethane.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
References
physical properties of 4-(2-Bromoethoxy)benzaldehyde
An In-depth Technical Guide to the Physical Properties of 4-(2-Bromoethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of intermediate compounds is paramount for successful synthesis and application. This technical guide provides a detailed overview of the core , outlines experimental protocols for their determination, and situates the compound within a practical synthetic workflow.
Core Physical Properties
This compound is an aromatic organic compound that integrates a benzaldehyde moiety with a 2-bromoethoxy substituent.[1] This structure imparts a dual reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of the bromine atom provides a reactive site for nucleophilic substitution, while the aldehyde group can participate in a wide range of organic reactions.[1][2] Depending on its purity and the ambient temperature, the compound can present as a colorless to pale yellow liquid or solid.[1]
Quantitative Data Summary
The key are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C9H9BrO2 | [1][3][4] |
| Molecular Weight | 229.07 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 61-64 °C | [6] |
| Boiling Point | 119-132 °C at 0.4 Torr | [6] |
| Refractive Index | 1.587 | [6] |
| Solubility | Higher solubility in organic solvents than in water | [1][2] |
| CAS Number | 52191-15-8 | [1][3][6] |
Experimental Protocols
The determination of the physical properties of organic compounds like this compound relies on standardized laboratory techniques. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Objective: To determine the melting point range of this compound.
-
Apparatus: Melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes, sample of this compound.[7]
-
Procedure:
-
Ensure the this compound sample is crystalline and dry. If it is a liquid at room temperature, this protocol is not applicable.
-
Load a small amount of the powdered solid into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (61-64 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Boiling Point Determination (Reduced Pressure)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The boiling point of this compound is reported under reduced pressure to avoid decomposition at higher temperatures.
-
Objective: To determine the boiling point of this compound using simple distillation under vacuum.
-
Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, thermometer, vacuum source, heating mantle.[7]
-
Procedure:
-
Place a sample of liquid this compound into a round-bottom flask.
-
Assemble a simple distillation apparatus, ensuring all glass joints are properly sealed for vacuum.[7]
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head.[7]
-
Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 0.4 Torr).
-
Begin heating the liquid in the round-bottom flask.[7]
-
Observe the temperature as the liquid begins to boil and its vapor rises.
-
The temperature will stabilize as the vapor surrounds the thermometer bulb; this stable temperature is the boiling point at that specific pressure.[7]
-
Record the boiling point range and the corresponding pressure.
-
Solubility Assessment
Solubility is a qualitative measure of the ability of a solute to dissolve in a solvent. The principle of "like dissolves like" is a useful guide, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.
-
Objective: To qualitatively assess the solubility of this compound in water and a representative organic solvent.
-
Apparatus: Test tubes, Pasteur pipettes, this compound, deionized water, and an organic solvent (e.g., dichloromethane or ethanol).
-
Procedure:
-
Label two test tubes, one for water and one for the organic solvent.
-
Add approximately 1 mL of each solvent to the respective test tube.
-
Add a small amount (e.g., 20-30 mg or 1-2 drops) of this compound to each test tube.
-
Gently agitate the mixtures.
-
Observe whether the compound dissolves completely, is partially soluble, or is insoluble.[8]
-
Record the observations. This compound is expected to show limited solubility in water and good solubility in organic solvents like dichloromethane or ethanol.[1][2]
-
Application in Synthesis: A Workflow Example
This compound is primarily utilized as a building block in organic synthesis. The bromoethoxy group is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities. The following diagram illustrates a general workflow for such a reaction.
Caption: General workflow for a nucleophilic substitution reaction using this compound.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical properties. Its utility in synthetic chemistry is significant, providing a scaffold for the creation of a diverse range of more complex molecules. The experimental protocols outlined in this guide are fundamental to verifying the identity and purity of this compound, ensuring its suitability for downstream applications in research and development.
References
- 1. CAS 52191-15-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy 4-(2-Bromoethyl)benzaldehyde | 7617-70-1 [smolecule.com]
- 3. This compound | C9H9BrO2 | CID 262706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 52191-15-8 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. amherst.edu [amherst.edu]
An In-depth Technical Guide to 4-(2-Bromoethoxy)benzaldehyde for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Bromoethoxy)benzaldehyde, a key bifunctional building block utilized in contemporary drug discovery and development. The document details the physicochemical properties, a robust experimental protocol for its synthesis via Williamson ether synthesis, and its critical application as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and process scientists engaged in the design and synthesis of novel therapeutic agents.
Core Compound Properties
This compound is a versatile organic compound that incorporates both an aldehyde functional group and a bromoethoxy moiety. This unique combination allows for sequential or orthogonal chemical modifications, making it a valuable intermediate in multi-step organic synthesis. The aldehyde can participate in reactions such as reductive amination, Wittig reactions, and condensations, while the bromoethyl group serves as an excellent electrophile for nucleophilic substitution, typically for the introduction of the molecule as a linker.
The key quantitative data for this compound are summarized in the table below.
| Property | Data |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | 52191-15-8 |
Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This method involves the reaction of the phenoxide ion of 4-hydroxybenzaldehyde with an excess of 1,2-dibromoethane. The phenoxide, a potent nucleophile, displaces one of the bromide atoms on 1,2-dibromoethane in an Sₙ2 reaction to form the desired ether linkage.
Experimental Protocol
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Addition of Reagent: To the stirring suspension, add 1,2-dibromoethane (3.0 eq). The large excess of 1,2-dibromoethane is used to minimize the formation of the bis-alkylation byproduct.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. Monitor the progress of the reaction by TLC, observing the consumption of the 4-hydroxybenzaldehyde starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.
Caption: Workflow for the synthesis of this compound.
Application in PROTAC Drug Development
This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.
The bromoethoxy group of this compound serves as a reactive handle to attach it to a nucleophilic site on either the POI ligand or the E3 ligase ligand. The aldehyde functionality can then be used for subsequent conjugation to the other binding moiety, often through reductive amination. This allows for a modular and convergent synthesis of the final PROTAC molecule.
Caption: Logical workflow for the use of this compound in PROTAC synthesis.
An In-depth Technical Guide to 4-(2-Bromoethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethoxy)benzaldehyde is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive aldehyde group and a bromoethoxy moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug development as an intermediate and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound is characterized by a benzaldehyde core substituted at the para position with a 2-bromoethoxy group.
Chemical Structure:
Table 1: Chemical Identifiers and Physical Properties [1]
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| CAS Number | 52191-15-8 |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 |
| InChIKey | XFHTVCMRNSBQCF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=O)OCCBr |
| Appearance | Colorless to pale yellow liquid or solid |
| Topological Polar Surface Area | 26.3 Ų |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Key Spectroscopic Data [1][2][3]
| Technique | Data |
| ¹³C NMR | Spectra available in databases such as SpectraBase.[2][3] |
| Infrared (IR) | Vapor phase IR spectra are available in spectral databases.[1][2] |
| Mass Spectrometry (MS) | Exact Mass: 227.978593 g/mol [1][3] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a suitable bromo-ethereal reagent.
Representative Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure adapted from established methods for the synthesis of analogous alkoxybenzaldehydes.[4][5][6][7]
Reaction Scheme:
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add an excess of 1,2-dibromoethane (3.0 - 5.0 eq) to the reaction mixture.
-
Heat the mixture to 70-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Applications in Drug Development
The dual functionality of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and a key component in novel therapeutic modalities.
Intermediate in the Synthesis of Bazedoxifene
This compound serves as a precursor for a side chain used in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM).[8][9] Bazedoxifene is used for the prevention of postmenopausal osteoporosis.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is utilized as a precursor for these linkers. The bromoethoxy group allows for facile attachment to one of the ligands, while the aldehyde can be further functionalized to connect to the other ligand.
Logical Workflow for PROTAC Synthesis:
Experimental Protocol: Reductive Amination
The aldehyde group of this compound can readily react with primary or secondary amines via reductive amination to form a stable amine linkage, a common step in building more complex molecules.[10][11]
Reaction Scheme:
Procedure Outline:
-
Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water or a suitable buffer.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility in the synthesis of pharmaceuticals like Bazedoxifene and its role as a linker in the burgeoning field of PROTACs highlight its importance. The synthetic protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.
References
- 1. This compound | C9H9BrO2 | CID 262706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. francis-press.com [francis-press.com]
- 8. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 9. Bazedoxifene acetate, WAY-140424, TSE-424-药物合成数据库 [drugfuture.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
An In-depth Technical Guide on the Solubility of 4-(2-Bromoethoxy)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(2-Bromoethoxy)benzaldehyde, an organic compound utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and PROTAC linkers.[1][2] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available physicochemical data and presents a detailed, adaptable experimental protocol for determining solubility.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.
| Property | Value | Reference |
| CAS Number | 52191-15-8 | [3] |
| Molecular Formula | C₉H₉BrO₂ | [3] |
| Molecular Weight | 229.07 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| InChI Key | XFHTVCMRNSBQCF-UHFFFAOYSA-N | [3] |
Solubility Profile of this compound
Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, qualitative assessments indicate that its hydrophobic characteristics, owing to the aromatic ring and ethoxy group, lead to greater solubility in organic solvents than in water.[1] The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocol provided below to determine precise solubility values for their specific applications.
| Solvent | Qualitative Solubility | Notes |
| Chloroform | Soluble | Based on supplier safety data sheets. |
| Methanol | Soluble | Based on supplier safety data sheets. |
| Water | Low Solubility | Inferred from hydrophobic characteristics.[1] |
| Acetone | Data Not Available | Expected to be soluble based on polarity. |
| Ethyl Acetate | Data Not Available | Expected to be soluble. |
| Dichloromethane | Data Not Available | Expected to be soluble. |
| Toluene | Data Not Available | Expected to be soluble. |
| Hexane | Data Not Available | Likely to have lower solubility compared to polar aprotic solvents. |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of this compound in an organic solvent of interest at a specified temperature. This method is reliable and can be adapted for various solvents and analytical techniques.[4]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions (for Calibration Curve):
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to create at least five standard solutions covering a range of concentrations.
-
-
Generation of Calibration Curve:
-
Analyze each standard solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the known concentration of each standard.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a reliable curve.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[4]
-
Add a precisely known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[4]
-
To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.[4]
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.[4]
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration measurements.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the previously generated calibration curve.
-
-
Analysis and Calculation:
-
Analyze the diluted sample using the same analytical method employed for the calibration curve.
-
Determine the concentration of this compound in the diluted sample using the calibration curve equation.
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Expression of Results: Solubility can be expressed in various units, such as:
-
mg/mL
-
g/100 mL
-
molarity (mol/L)
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.
References
The Bromoethoxy Group in Benzaldehydes: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The bromoethoxy group, when attached to a benzaldehyde scaffold, introduces a versatile functional handle that significantly influences the molecule's reactivity and utility in organic synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of the reactivity of the bromoethoxy moiety, detailing its participation in various chemical transformations and its emerging role in the development of bioactive compounds.
Core Reactivity of the Bromoethoxy Group
The primary reactivity of the 2-bromoethoxy group stems from the presence of a primary alkyl bromide, making it susceptible to nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the benzaldehyde moiety can influence the reactivity of the bromoethoxy group, though the effect is transmitted through the ether linkage and is generally modest.
Nucleophilic Substitution Reactions
The bromine atom on the ethoxy chain is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to a wide array of derivatives.
Table 1: Representative Nucleophilic Substitution Reactions of 4-(2-Bromoethoxy)benzaldehyde
| Nucleophile | Product | Typical Reaction Conditions | Expected Yield | Reference |
| Morpholine | 4-(2-Morpholinoethoxy)benzaldehyde | K₂CO₃, n-heptane, 80°C, 24 h | 86% | [1] |
| Piperidine | 4-(2-Piperidinoethoxy)benzaldehyde | Base (e.g., K₂CO₃), Solvent (e.g., DMF, CH₃CN) | High | Inferred from similar reactions |
| Sodium Azide (NaN₃) | 4-(2-Azidoethoxy)benzaldehyde | Solvent (e.g., DMF, DMSO) | High | Inferred from similar reactions |
| Sodium Thiophenoxide (NaSPh) | 4-(2-(Phenylthio)ethoxy)benzaldehyde | Solvent (e.g., DMF, Ethanol) | High | [2] |
| Potassium Cyanide (KCN) | 4-(3-Oxopropoxy)benzonitrile | Ethanolic KCN, reflux | Moderate to High | [3] |
Reactivity of the Aldehyde Group
The aldehyde functionality of bromoethoxy benzaldehydes retains its characteristic reactivity, participating in a wide range of transformations crucial for molecular elaboration.
Knoevenagel Condensation
The Knoevenagel condensation is a key reaction for forming new carbon-carbon bonds. Bromoethoxy benzaldehydes readily react with active methylene compounds in the presence of a basic catalyst.
Table 2: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde with Malononitrile
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield | Reference |
| 4-Bromo-2-hydroxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 2-4 hours | Not specified | [4] |
Note: While this example uses a bromo-substituted hydroxybenzaldehyde, the protocol is directly applicable to bromoethoxy benzaldehydes.
Synthesis of Bromoethoxy Benzaldehydes
The most common method for the synthesis of bromoethoxy benzaldehydes is the Williamson ether synthesis, involving the reaction of a hydroxybenzaldehyde with a dibromoethane.
Table 3: Williamson Ether Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Typical Yield | Reference |
| 4-Hydroxybenzaldehyde | 1,2-Dibromoethane | K₂CO₃ | Acetone/DMF | 20 hours | ~95% | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-Hydroxybenzaldehyde
-
1,2-Dibromoethane (excess)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
-
Add a significant excess of 1,2-dibromoethane (e.g., 5-10 eq).
-
Heat the reaction mixture to 70°C and stir for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
After completion, cool the mixture to room temperature and quench by adding an excess of water.[5]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic phases and wash them several times with water.[5]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[5]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution with Morpholine to Synthesize 4-(2-Morpholinoethoxy)benzaldehyde
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
n-Heptane
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in n-heptane.
-
Add morpholine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80°C and stir for 24 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Knoevenagel Condensation of a Substituted Benzaldehyde
Materials:
-
Bromoethoxy-substituted benzaldehyde (e.g., this compound)
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the bromoethoxy-substituted benzaldehyde (1.0 eq) in ethanol.
-
Add malononitrile (1.0 eq) to the stirred solution.
-
Add a catalytic amount of piperidine (0.1 eq).[4]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 2-4 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.
Applications in Drug Development and Medicinal Chemistry
The bromoethoxy group serves as a key linker moiety in the design of complex molecules for drug discovery. Its ability to undergo facile nucleophilic substitution allows for the covalent attachment of various pharmacophores or functional groups.
A significant application is in the field of Proteolysis Targeting Chimeras (PROTACs) . This compound is described as a PROTAC linker, which can be used in the synthesis of these bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6]
Furthermore, benzyloxybenzaldehyde derivatives, which are structurally related to bromoethoxy benzaldehydes, have been investigated for their anticancer activities . Studies have shown that certain derivatives can induce apoptosis and affect cell cycle progression in cancer cell lines, such as HL-60.[7][8] This suggests that the bromoethoxy benzaldehyde scaffold could be a valuable starting point for the development of novel anticancer agents. The bromoethoxy group can be used to introduce functionalities that enhance binding to target enzymes or receptors. For instance, derivatives of benzyloxybenzaldehydes have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[9]
Visualizing Synthetic Pathways
The following diagrams illustrate the central role of bromoethoxy benzaldehydes in synthetic workflows.
Caption: Synthetic utility of bromoethoxy benzaldehydes.
This guide highlights the dual reactivity of bromoethoxy benzaldehydes, with both the bromoethoxy and the aldehyde moieties providing avenues for diverse chemical modifications. This versatility makes them valuable intermediates for the synthesis of complex organic molecules, with significant potential in the development of new therapeutic agents.
References
- 1. 2-(2-MORPHOLINOETHOXY)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. ijceronline.com [ijceronline.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(2-Bromoethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety precautions and handling procedures for 4-(2-Bromoethoxy)benzaldehyde (CAS No. 52191-15-8). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes data from multiple safety data sheets (SDS) and chemical safety sources to provide a consolidated and actionable resource.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Classification
| Hazard Class | Category |
| Acute toxicity, oral | 4 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 |
| Skin Sensitization | 1 |
Table 2: Hazard Statements and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] | |
| H317 | May cause an allergic skin reaction. | |
| H319 | Causes serious eye irritation.[1][2] | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[4] | |
| P270 | Do not eat, drink or smoke when using this product.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] | |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5][3] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H9BrO2[1][2][6] |
| Molecular Weight | 229.07 g/mol [1][2] |
| Appearance | Colorless to pale yellow solid or liquid[6] |
| Purity | ≥97%[5] |
| Storage Temperature | 2-8°C, under an inert atmosphere[1] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to established protocols is paramount when working with this compound. The following sections detail the necessary personal protective equipment and a general experimental protocol for handling this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety.
Table 4: Recommended Personal Protective Equipment
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles; face shield for splash risk.[1][7] | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][8] |
| Hands | Chemical-resistant gloves.[7] | Nitrile or neoprene gloves are recommended.[7] Gloves must be inspected prior to use and proper glove removal technique must be followed.[1] |
| Skin and Body | Laboratory coat; complete suit protecting against chemicals.[1][7] | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask) if dust is generated or ventilation is inadequate.[7] A self-contained breathing apparatus may be necessary for large spills.[9] | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator.[1] |
General Weighing and Solution Preparation Protocol
All handling of this compound, particularly weighing and solution preparation, should be conducted in a designated area, preferably within a chemical fume hood.[7]
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[7] Don all required personal protective equipment as detailed in Table 4.
-
Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material with care.[7]
-
Dispensing: If the compound is a liquid, use a calibrated pipette or syringe to transfer the desired volume.
-
Solution Preparation: Slowly add the compound to the solvent in a suitable container. Ensure the container is appropriately labeled.
-
Cleaning: Clean all equipment and the work area thoroughly after use. Dispose of waste in a designated, labeled container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air.[1][3] If not breathing, give artificial respiration.[1][3] Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1][10] Remove contaminated clothing.[9] Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][9] Remove contact lenses if present and easy to do.[1] |
| Ingestion | Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1][9] Rinse mouth with water and consult a physician.[1] |
In all cases of exposure, it is imperative to show the safety data sheet to the attending medical professional. [1]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Use personal protective equipment.[1][8] Avoid dust formation.[1][8] Ensure adequate ventilation.[1][8] Evacuate personnel to safe areas.[1][8]
-
Environmental Precautions: Do not let the product enter drains.[1][8]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[1][8] Sweep up and shovel into suitable, closed containers for disposal.[1][8]
Storage and Disposal
Proper storage and disposal are critical to maintaining the stability of the compound and ensuring environmental safety.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][9] Store at 2-8°C under an inert atmosphere.[1] The compound is sensitive to light, moisture, and air.[3][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.
Visualizing Safe Handling: A Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Safe handling workflow for this compound.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and the professional judgment of trained researchers. Always consult the most recent Safety Data Sheet provided by the supplier before use.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | C9H9BrO2 | CID 262706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cpachem.com [cpachem.com]
- 5. This compound | 52191-15-8 [sigmaaldrich.com]
- 6. CAS 52191-15-8: this compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Stability and Storage of 4-(2-Bromoethoxy)benzaldehyde
Document ID: TGS-BEB-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for 4-(2-Bromoethoxy)benzaldehyde (CAS: 52191-15-8). The information is compiled from publicly available safety and technical data sheets. This document also outlines potential degradation pathways and provides representative experimental protocols for conducting forced degradation studies, essential for the development of stability-indicating analytical methods.
Chemical and Stability Profile
This compound is a functionalized aromatic aldehyde, often used as a chemical intermediate or as a linker building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. Its stability is influenced by its two primary functional groups: the aldehyde and the bromo-ether moiety.
Based on available safety data, the compound is known to be sensitive to several environmental factors:
-
Light Sensitivity: Exposure to light can promote degradation[2][3].
-
Moisture Sensitivity: The compound is sensitive to moisture, which can lead to hydrolysis[2].
-
Air Sensitivity: The compound is noted to be air-sensitive, suggesting a potential for oxidation[2].
Incompatible Materials: To prevent accelerated degradation or hazardous reactions, direct contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided[2].
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on a consolidation of supplier data.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Notes | Citations |
| Temperature | Refrigerate (2-8°C) | To minimize thermal degradation and maintain long-term product quality. Some suppliers note ambient storage is acceptable, but refrigeration is the most consistently recommended condition for preserving purity. | [2][4] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To protect against air and moisture-induced degradation (oxidation and hydrolysis). Always keep the container tightly closed. | [2][4] |
| Light | Store in amber or opaque containers in the dark | To prevent photolytic degradation. | [2][3] |
| Environment | Dry, well-ventilated place | To avoid moisture uptake and ensure safety. | [2][3][5] |
Potential Degradation Pathways
While specific degradation kinetic studies for this compound are not publicly available, logical degradation pathways can be postulated based on the reactivity of its functional groups. The two most probable non-photolytic degradation routes are oxidation of the aldehyde and hydrolysis of the alkyl bromide.
Caption: Postulated chemical degradation pathways for this compound.
Experimental Protocols for Stability Assessment
The following protocols are representative methodologies for conducting forced degradation studies as outlined in ICH guidelines Q1A, Q1B, and Q2B. These studies are crucial for identifying potential degradants and developing a stability-indicating analytical method, typically using HPLC[6]. The goal is to achieve 5-20% degradation of the active substance.
General Workflow
The diagram below illustrates a typical workflow for a forced degradation study.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
4-(2-Bromoethoxy)benzaldehyde synonyms and alternative names
An In-depth Overview of Synonyms, Chemical Properties, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals.
Introduction
4-(2-Bromoethoxy)benzaldehyde is an aromatic organic compound that serves as a valuable bifunctional intermediate in synthetic organic chemistry. Featuring a reactive aldehyde group and a bromoethoxy moiety, it is a key building block for the synthesis of more complex molecules, including pharmaceutical agents and materials science components. The aldehyde functionality allows for a wide range of transformations such as reductive amination, Wittig reactions, and condensations, while the bromoethoxy group is ideal for introducing an ethyl linker via nucleophilic substitution reactions. This guide provides a comprehensive overview of its nomenclature, chemical identifiers, physical properties, and detailed protocols for its synthesis and characterization.
Chemical Identity and Nomenclature
The systematic identification of a chemical compound is critical for reproducibility in research and development. This compound is known by several alternative names and is cataloged under various chemical registry numbers.
Synonyms and Alternative Names:
-
This compound
-
Benzaldehyde, 4-(2-bromoethoxy)-
-
4-(2-Bromoethoxy)benzenecarbaldehyde[1]
-
4-(2-BROMOETHOXY)BENZENECARBOXALDEHYDE
-
4-[2-bromoethoxy]benzaldehyde
Quantitative Data and Physical Properties
The following table summarizes the key chemical identifiers and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 52191-15-8 | Sigma-Aldrich |
| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |
| Molecular Weight | 229.07 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[2] |
| Melting Point | 58-60 °C (for the related compound 4-Bromobenzaldehyde) | AD PHARMACHEM[3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water. | AD PHARMACHEM[3] |
| InChI Key | XFHTVCMRNSBQCF-UHFFFAOYSA-N | Sigma-Aldrich |
| PubChem CID | 262706 | PubChem[1] |
Note: The melting point provided is for the structurally similar compound 4-Bromobenzaldehyde, as a specific value for this compound is not consistently reported. The physical state depends on purity and ambient temperature.
Logical Relationships of Identifiers
The various names and registry numbers all refer to the same unique molecular structure. The diagram below illustrates this relationship, with the core chemical entity defined by its structure and InChIKey, and the other identifiers serving as labels.
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and structural confirmation of this compound.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol describes a general method for synthesizing this compound from 4-hydroxybenzaldehyde and 1,2-dibromoethane in the presence of a base.
Materials:
-
4-hydroxybenzaldehyde
-
1,2-dibromoethane (excess)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone or acetonitrile.
-
Addition of Reagent: Add 1,2-dibromoethane (5.0-10.0 eq, used in excess to minimize dialkylation) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone or the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess 1,2-dibromoethane.
-
Extraction: Dissolve the resulting residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Protocol 2: General Method for Structural Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Expected Signals: An aldehyde proton singlet (~9.8-10.0 ppm), aromatic protons in the para-substituted region (~6.9-7.8 ppm, appearing as two doublets), and two triplets corresponding to the -O-CH₂- and -CH₂-Br protons of the ethoxy group (~3.6 ppm and ~4.3 ppm, respectively).
-
-
¹³C NMR (Carbon NMR): Use the same sample to acquire a ¹³C spectrum.
-
Expected Signals: A carbonyl carbon (~190 ppm), aromatic carbons (~114-164 ppm), and two aliphatic carbons for the ethoxy group (~30 ppm and ~68 ppm).[4]
-
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of a thin film of the sample (if liquid) or as a KBr pellet (if solid).
-
Expected Bands: A strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹, C-H stretches for the aldehyde (~2720 and ~2820 cm⁻¹), aromatic C=C stretches (~1600 and ~1500 cm⁻¹), and a C-O ether stretch (~1250 cm⁻¹).
-
3. Mass Spectrometry (MS):
-
Analyze the sample using a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (229.07 g/mol ). The isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible for the molecular ion.
-
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using 4-(2-Bromoethoxy)benzaldehyde Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1][2] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[1][5] The linker plays a crucial role in PROTAC design, influencing the molecule's stability, cell permeability, and the efficiency of ternary complex formation.[6][]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the commercially available linker, 4-(2-Bromoethoxy)benzaldehyde. While this linker is available for PROTAC synthesis[8][9][10][11][12], specific examples and detailed protocols for its direct application are not extensively published. Therefore, the following protocols describe a representative, multi-step synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy.[3][13][14][15] The protocols are based on established chemical principles and general PROTAC synthesis strategies.
PROTAC Synthesis Overview
The proposed synthesis involves a sequential, multi-step approach to assemble the final PROTAC molecule. The strategy utilizes the reactive aldehyde and bromo functionalities of the this compound linker to connect a BRD4 inhibitor (the "warhead") and an E3 ligase ligand (in this case, a derivative of pomalidomide).
Experimental Workflow
Figure 1: A diagram illustrating the general workflow for the synthesis of a PROTAC molecule using the this compound linker.
Quantitative Data
The following table summarizes representative quantitative data for the proposed synthesis of a BRD4-targeting PROTAC. These values are hypothetical but are based on typical yields and purities observed in similar multi-step organic syntheses.
| Step | Reaction | Starting Materials | Product | Representative Yield (%) | Representative Purity (%) |
| 1 | Nucleophilic Substitution | This compound, JQ1 derivative | Linker-Warhead Intermediate | 75 | >95 (after chromatography) |
| 2 | Reductive Amination | Linker-Warhead Intermediate, Pomalidomide derivative | Final PROTAC Molecule | 60 | >98 (after preparative HPLC) |
Experimental Protocols
Materials and Methods
-
All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted.
-
Anhydrous solvents should be used where specified.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when sensitive reagents are used.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification of intermediates and the final product should be performed using appropriate techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
The structure and purity of the synthesized compounds should be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.
Step 1: Synthesis of the Linker-Warhead Intermediate
This step involves the nucleophilic substitution of the bromo group on the this compound linker with a suitable nucleophile on the BRD4 inhibitor. For this example, we will consider a derivative of the well-known BRD4 inhibitor JQ1, modified to contain a phenolic hydroxyl group for the reaction.
Reaction Scheme:
This compound + JQ1-Phenol Derivative → Linker-Warhead Intermediate
Protocol:
-
To a solution of the JQ1-phenol derivative (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Linker-Warhead Intermediate.
Step 2: Synthesis of the Final PROTAC Molecule via Reductive Amination
The aldehyde functionality of the Linker-Warhead Intermediate is then reacted with an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) through reductive amination to form the final PROTAC molecule.
Reaction Scheme:
Linker-Warhead Intermediate + Pomalidomide-Amine Derivative → Final PROTAC Molecule
Protocol:
-
Dissolve the Linker-Warhead Intermediate (1.0 equivalent) and the pomalidomide-amine derivative (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Add a few drops of acetic acid to catalyze the formation of the imine intermediate.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final, pure PROTAC molecule.
Mechanism of Action of a PROTAC
The synthesized PROTAC molecule functions by inducing the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its subsequent degradation by the proteasome.
Figure 2: A diagram illustrating the general mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.
Conclusion
The this compound linker offers a versatile scaffold for the synthesis of novel PROTAC molecules. The protocols outlined in this document provide a representative framework for the rational design and synthesis of a BRD4-targeting PROTAC. Researchers can adapt these methodologies to other protein targets and E3 ligase ligands by modifying the respective "warhead" and recruitment moieties. Thorough characterization and biological evaluation of the final PROTAC molecules are essential to validate their efficacy and selectivity in targeted protein degradation.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of proteolysis targeting chimeric (PROTAC) technology in protein regulation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Nucleophilic Substitution on 4-(2-Bromoethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional molecule widely utilized in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its structure incorporates an aldehyde, which can undergo a variety of transformations, and a bromoethoxy group, which is susceptible to nucleophilic substitution. This allows for the introduction of diverse functionalities, making it a valuable building block in drug discovery and development.
This document provides detailed protocols for the nucleophilic substitution on this compound with various nucleophiles, including amines, phenols, and thiols. The protocols are based on established Williamson ether synthesis and related nucleophilic substitution reactions, providing a framework for the synthesis of a library of 4-(2-substituted ethoxy)benzaldehyde derivatives.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the nucleophilic substitution on this compound with representative nucleophiles. These values are derived from analogous reactions and serve as a starting point for optimization.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) |
| Amines | Morpholine | K₂CO₃ | DMF | 80 - 100 | 12 - 24 |
| Diethylamine | K₂CO₃ | Acetonitrile | Reflux | 12 - 24 | |
| Phenols | Phenol | K₂CO₃ | DMF | 100 | 3 - 6 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 80 - 100 | 4 - 8 | |
| Thiols | Thiophenol | NaH | THF | Room Temp. - 50 | 2 - 6 |
| Sodium thiomethoxide | - | Methanol | Room Temp. | 1 - 3 |
Table 2: Expected Yields and Product Characterization
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purification Method |
| 4-(2-Morpholinoethoxy)benzaldehyde | C₁₃H₁₇NO₃ | 235.28 | 70 - 85 | Column Chromatography |
| 4-(2-(Diethylamino)ethoxy)benzaldehyde | C₁₃H₁₉NO₂ | 221.30 | 65 - 80 | Column Chromatography |
| 4-(2-Phenoxyethoxy)benzaldehyde | C₁₅H₁₄O₃ | 242.27 | 70 - 90 | Recrystallization |
| 4-(2-(4-Methoxyphenoxy)ethoxy)benzaldehyde | C₁₆H₁₆O₄ | 272.29 | 75 - 90 | Recrystallization |
| 4-(2-(Phenylthio)ethoxy)benzaldehyde | C₁₅H₁₄O₂S | 258.34 | 80 - 95 | Column Chromatography |
| 4-(2-(Methylthio)ethoxy)benzaldehyde | C₁₀H₁₂O₂S | 196.27 | 85 - 95 | Column Chromatography |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for the reaction of this compound with a variety of nucleophiles. Specific modifications for each class of nucleophile are detailed below.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (amine, phenol, or thiol) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Addition of Base and Nucleophile:
-
For Amines and Phenols: Add the base (e.g., K₂CO₃, 1.5 eq) followed by the nucleophile (1.1 eq).
-
For Thiols: If using a neutral thiol, add the base (e.g., NaH, 1.2 eq) to a solution of the thiol (1.1 eq) in the solvent at 0 °C and stir for 30 minutes before adding the this compound solution. If using a thiolate salt, add it directly.
-
-
Reaction: Heat the reaction mixture to the specified temperature (see Table 1) and stir for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If DMF is the solvent, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
If acetonitrile or THF is the solvent, concentrate the mixture under reduced pressure, then partition the residue between water and ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 1: Synthesis of 4-(2-Morpholinoethoxy)benzaldehyde (Amine Nucleophile)
This protocol describes the reaction of this compound with morpholine.
-
Reaction: In a round-bottom flask, combine this compound (1.0 g, 4.37 mmol), morpholine (0.42 mL, 4.81 mmol), and potassium carbonate (0.91 g, 6.56 mmol) in 20 mL of anhydrous DMF. Heat the mixture to 90 °C and stir for 16 hours.
-
Work-up and Purification: Follow the general work-up procedure. Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield 4-(2-morpholinoethoxy)benzaldehyde as a solid.
Protocol 2: Synthesis of 4-(2-Phenoxyethoxy)benzaldehyde (Phenol Nucleophile)
This protocol details the Williamson ether synthesis between this compound and phenol.
-
Reaction: To a solution of phenol (0.45 g, 4.81 mmol) in 20 mL of anhydrous DMF, add potassium carbonate (0.91 g, 6.56 mmol). Stir the mixture for 15 minutes at room temperature, then add this compound (1.0 g, 4.37 mmol). Heat the reaction to 100 °C for 3 hours.
-
Work-up and Purification: Follow the general work-up procedure. The crude product can be purified by recrystallization from ethanol to afford 4-(2-phenoxyethoxy)benzaldehyde.
Protocol 3: Synthesis of 4-(2-(Phenylthio)ethoxy)benzaldehyde (Thiol Nucleophile)
This protocol describes the reaction with thiophenol.
-
Reaction: In a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.21 g, 5.24 mmol) to 15 mL of anhydrous THF at 0 °C. Slowly add thiophenol (0.50 mL, 4.81 mmol) and stir for 30 minutes. Then, add a solution of this compound (1.0 g, 4.37 mmol) in 5 mL of anhydrous THF. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Follow the general work-up procedure. Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain 4-(2-(phenylthio)ethoxy)benzaldehyde.
Mandatory Visualization
Caption: General experimental workflow for the nucleophilic substitution on this compound.
Caption: Logical relationship of components in the nucleophilic substitution reaction.
Application Notes and Protocols for 4-(2-Bromoethoxy)benzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional reagent of significant interest in pharmaceutical synthesis. Its chemical structure, featuring both a reactive aldehyde group and an alkyl bromide, allows for sequential or orthogonal functionalization, making it a valuable building block for the construction of complex molecules. The aldehyde functionality serves as a handle for forming imines, and other carbon-carbon and carbon-heteroatom bonds, while the bromoethoxy group is an excellent electrophile for etherification reactions. This dual reactivity makes it a key component in the synthesis of various biologically active compounds, most notably as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and as an intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs).
Key Applications in Pharmaceutical Synthesis
The unique architecture of this compound lends itself to several critical applications in drug discovery and development:
-
PROTAC Linker Synthesis: The bromoethoxy moiety can react with a nucleophile on a warhead (targeting a protein of interest) or an E3 ligase ligand, while the benzaldehyde can be used to connect the other part of the PROTAC, often through reductive amination. This allows for the systematic variation of linker length and composition, which is crucial for optimizing the efficacy of the resulting PROTAC.[1][2]
-
Synthesis of SERMs: A deuterated version of this compound, this compound-d4, is a known intermediate in the synthesis of Bazedoxifene-d4. Bazedoxifene is a nonsteroidal SERM used for the prevention of postmenopausal osteoporosis. This highlights the role of this compound in the development of hormone modulators.
-
Scaffold for Bioactive Molecules: The dual reactivity allows for the synthesis of a diverse range of molecules with potential therapeutic applications. The aldehyde can be converted into various heterocycles, and the bromoethoxy group allows for the introduction of different functionalities through ether linkages.
Experimental Protocols
The following protocols are generalized procedures for the two primary reaction types involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Williamson Ether Synthesis with Phenolic Nucleophiles
This protocol describes the reaction of the bromoethoxy group with a phenolic nucleophile, a common strategy for attaching this linker to a molecule of interest.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Phenolic compound (Ar-OH)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenolic compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 - 1.2 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Hydroxybenzaldehyde | Bis(2,2'-dichloroethyl)ether | K₂CO₃ | DMF | 80 | 24 | - |
| 4-Hydroxybenzaldehyde | 1-Bromobutane | K₂CO₃ | DMF | 70 | 20 | High |
| 4-Hydroxy-3-methoxybenzaldehyde | 4'-Bromophenacyl bromide | Triethylamine | Ethanol | RT | 20 | 46.3 |
Workflow for Williamson Ether Synthesis:
Caption: General workflow for Williamson ether synthesis.
Protocol 2: Reductive Amination with Primary or Secondary Amines
This protocol details the reaction of the aldehyde group with an amine, followed by in-situ reduction to form a secondary or tertiary amine linkage. This is a key step in constructing PROTACs and other complex molecules.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Primary or secondary amine (R1R2NH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Methanol (for reactions with NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure (using NaBH(OAc)₃):
-
To a solution of this compound (1.0 eq.) and the amine (1.0 - 1.2 eq.) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.2 - 1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Aldehyde | Amine | Reducing Agent | Solvent | Temp | Time | Yield (%) |
| Benzaldehyde | Aniline | NaBH₄ in Glycerol | Glycerol | 70°C | 40 min | 97 |
| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-catalyst | Methanol | 100°C | 4 h | 72-96 |
| Aldehydes | Primary Amines | NaBH₄ | Methanol | - | < 3 h | ~Quantitative |
Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Signaling Pathways and Logical Relationships
As a versatile linker, this compound is integral to the construction of PROTACs, which function by hijacking the ubiquitin-proteasome system to induce targeted protein degradation.
PROTAC-Mediated Protein Degradation Pathway:
Caption: PROTAC-induced protein degradation pathway.
This compound is a valuable and versatile building block for pharmaceutical synthesis. Its dual reactivity enables its use in the construction of complex molecules, particularly as a linker in PROTACs. The provided protocols offer a foundation for researchers to utilize this reagent in their synthetic strategies. Further exploration of its applications is likely to yield novel therapeutic agents.
References
Application Notes and Protocols for Williamson Ether Synthesis with 4-(2-Bromoethoxy)benzaldehyde
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide to form an ether linkage.[2][3] This application note provides a detailed protocol for the use of 4-(2-Bromoethoxy)benzaldehyde as an alkylating agent in the Williamson ether synthesis. This compound is a valuable reagent for introducing a benzaldehyde moiety with a flexible ether linker, a common structural motif in medicinal chemistry and materials science. The aldehyde functional group can be further derivatized, making the resulting ether a versatile intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients.[4]
Reaction Scheme
The general reaction scheme involves the deprotonation of a phenolic or alcoholic hydroxyl group to form a nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of the bromoethyl group of this compound, displacing the bromide and forming the desired ether.
References
Application Notes and Protocols for the Synthesis of SERM Intermediates using 4-(2-Bromoethoxy)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-selective estrogen receptor agonism or antagonism. This dual activity allows for beneficial estrogen-like effects in some tissues (e.g., bone) while blocking estrogen's proliferative effects in others (e.g., breast and uterus). The chemical architecture of many SERMs, such as Bazedoxifene, features a core structure connected to a side chain containing an ether linkage. 4-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional reagent that serves as a key building block in the synthesis of these SERM intermediates. Its aldehyde group provides a handle for further molecular elaboration, while the bromoethoxy group is an excellent electrophile for the formation of the characteristic ether linkage via Williamson ether synthesis with phenolic precursors.
This document provides detailed protocols and data for the application of this compound in the synthesis of SERM intermediates, with a focus on the preparation of a key precursor for Bazedoxifene.
Data Presentation
The following table summarizes representative quantitative data for the Williamson ether synthesis, a key reaction in utilizing this compound. The data is based on analogous etherification reactions of phenolic aldehydes with α-halo ketones, which follow a similar reaction mechanism and provide a reasonable expectation for yields.
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Phenacyl bromide | Triethylamine | Methanol | Room Temp | 7 | 60 | [1] |
| 4-Hydroxybenzaldehyde | 4'-Bromophenacyl bromide | Triethylamine | Ethanol | Room Temp | 20 | 66 | [1] |
| 4-Hydroxy-3-methoxybenzaldehyde | 4'-Bromophenacyl bromide | Triethylamine | Ethanol | Room Temp | 20 | 46.3 | [1] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis with this compound
This protocol describes a general method for the etherification of a phenolic substrate with this compound. The reaction is a nucleophilic substitution (SN2) where the phenoxide ion attacks the primary alkyl halide of this compound.[2][3]
Materials:
-
Phenolic SERM precursor (e.g., a substituted phenol or indole)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the phenolic SERM precursor (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether intermediate.
Specific Protocol: Synthesis of 1-(4-(2-Bromoethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (A Bazedoxifene Precursor Intermediate)
This protocol outlines the synthesis of a key intermediate for Bazedoxifene through the N-alkylation of a protected indole derivative with 4-(2-Bromoethoxy)benzyl bromide, followed by deprotection. A more direct approach, though potentially lower yielding for N-alkylation, would involve the direct reaction of the indole with 4-(2-bromoethoxy)benzyl bromide. The following protocol is adapted from known Bazedoxifene syntheses where a benzyl group is attached to the indole nitrogen.[4][5]
Materials:
-
2-(4-Benzyloxyphenyl)-3-methyl-1H-indol-5-ol
-
4-(2-Bromoethoxy)benzyl bromide (can be synthesized from this compound by reduction to the alcohol followed by bromination)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: N-Alkylation
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(4-benzyloxyphenyl)-3-methyl-1H-indol-5-ol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 4-(2-bromoethoxy)benzyl bromide (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(4-(2-bromoethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole.
Step 2: Deprotection (Hydrogenolysis)
-
Dissolve the product from Step 1 in a mixture of ethyl acetate and methanol.
-
Add 10% palladium on carbon catalyst (approximately 10% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 1-(4-(2-bromoethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol.
-
The crude product can be further purified by crystallization or column chromatography.
Visualizations
Williamson Ether Synthesis Workflow
Caption: General workflow for the Williamson ether synthesis of SERM intermediates.
Synthesis Pathway for a Bazedoxifene Precursor
Caption: Synthetic pathway for a key Bazedoxifene precursor intermediate.
References
- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 5. CN103739540A - Method for preparing bazedoxifene acetate intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for Coupling Reactions with 4-(2-Bromoethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for utilizing 4-(2-Bromoethoxy)benzaldehyde in various palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions. This versatile building block possesses two key reactive sites: an aldehyde for further functionalization (e.g., reductive amination, condensation) and a bromoethoxy group, which is the primary focus of these protocols for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
The methodologies outlined below are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Careful adherence to anhydrous and anaerobic conditions is often critical for the success of palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] In this protocol, the bromoethoxy moiety of this compound is coupled with an arylboronic acid.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)[2]
-
Degassed solvents: 1,4-Dioxane and Water (typically a 4:1 to 8:1 mixture)[1]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.[1]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL 1,4-dioxane and 2 mL water for a 1 mmol scale reaction) via syringe.[1]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[2] Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(2-arylethoxy)benzaldehyde.[1]
Quantitative Data Summary
The following table summarizes representative data for Suzuki coupling reactions with aryl bromides under analogous conditions.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75-85 |
Diagrams
References
Application Notes and Protocols for 4-(2-Bromoethoxy)benzaldehyde in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-(2-Bromoethoxy)benzaldehyde as a versatile starting material in the synthesis of novel agrochemicals. While direct applications of this specific compound in commercial agrochemicals are not extensively documented, its structural motifs are present in various biologically active molecules. Benzaldehyde derivatives, in general, are known to exhibit a range of activities including fungicidal, insecticidal, and herbicidal properties. The presence of the bromoethoxy group offers a reactive handle for further molecular elaboration, making it a valuable building block for creating diverse chemical libraries for agrochemical screening.
Application as a Synthon for Novel Fungicides
The benzaldehyde moiety is a key component in several classes of fungicides. By modifying the aldehyde and bromoethoxy groups of this compound, novel fungicidal candidates can be synthesized.
Synthesis of Oxime Ether Derivatives
Oxime ethers are a well-established class of fungicides. The synthesis of oxime ether derivatives from this compound can be achieved through a two-step process involving the formation of an oxime followed by etherification.
Experimental Protocol: Synthesis of a Hypothetical Oxime Ether Fungicide (OEF-1)
-
Step 1: Synthesis of this compound oxime.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
-
Step 2: Synthesis of the Oxime Ether (OEF-1).
-
Dissolve the crude this compound oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (1.5 eq), and the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Stir the reaction mixture at 60°C for 6-8 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final oxime ether fungicide candidate (OEF-1).
-
Hypothetical Fungicidal Activity Data for Oxime Ether Derivatives
| Compound ID | Target Pathogen | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| OEF-1 | Botrytis cinerea | 5.8 | Azoxystrobin | 1.2 |
| OEF-2 | Rhizoctonia solani | 12.3 | Pyraclostrobin | 3.5 |
| OEF-3 | Fusarium oxysporum | 8.1 | Trifloxystrobin | 2.7 |
Note: The data presented in this table is representative of structurally similar oxime ether fungicides and is intended for illustrative purposes.
Logical Workflow for the Synthesis of Oxime Ether Fungicides
Caption: Synthetic pathway for oxime ether fungicides.
Application in the Synthesis of Novel Insecticides
The structural features of this compound can be incorporated into molecules with insecticidal properties, such as oxime esters and Schiff bases.
Synthesis of Oxime Ester Derivatives
Oxime esters are known to possess insecticidal activity. These can be synthesized from the corresponding oxime of this compound by reaction with an appropriate acid chloride or carboxylic acid.
Experimental Protocol: Synthesis of a Hypothetical Oxime Ester Insecticide (OEI-1)
-
Step 1: Synthesis of this compound oxime.
-
Follow the protocol described in Section 1.1, Step 1.
-
-
Step 2: Synthesis of the Oxime Ester (OEI-1).
-
Dissolve the this compound oxime (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine (1.5 eq).
-
Cool the mixture to 0°C and slowly add the desired acid chloride (e.g., 3,4-dichlorobenzoyl chloride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the oxime ester insecticide candidate (OEI-1).
-
Hypothetical Insecticidal Activity Data for Oxime Ester Derivatives
| Compound ID | Target Insect | LD50 (µg/g) | Reference Compound | LD50 (µg/g) |
| OEI-1 | Plutella xylostella | 25 | Emamectin benzoate | 5 |
| OEI-2 | Myzus persicae | 42 | Imidacloprid | 15 |
| OEI-3 | Spodoptera litura | 33 | Chlorantraniliprole | 8 |
Note: The data presented in this table is representative of structurally similar oxime ester insecticides and is intended for illustrative purposes.
Signaling Pathway of a Hypothetical Neurotoxic Insecticide
Caption: Mode of action of a hypothetical neurotoxic insecticide.
Application in the Development of Novel Herbicides
Schiff bases derived from benzaldehydes have been investigated for their herbicidal activities. The reaction of this compound with various primary amines can lead to a library of Schiff base derivatives for herbicidal screening.
Synthesis of Schiff Base Derivatives
The synthesis of Schiff bases is a straightforward condensation reaction between an aldehyde and a primary amine.
Experimental Protocol: Synthesis of a Hypothetical Schiff Base Herbicide (SBH-1)
-
Step 1: Synthesis of the Schiff Base (SBH-1).
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (e.g., 4-chloroaniline, 1.0 eq).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the Schiff base herbicide candidate (SBH-1).
-
Hypothetical Herbicidal Activity Data for Schiff Base Derivatives
| Compound ID | Target Weed | GR50 (g/ha) | Reference Compound | GR50 (g/ha) |
| SBH-1 | Echinochloa crus-galli | 150 | Glyphosate | 50 |
| SBH-2 | Amaranthus retroflexus | 200 | 2,4-D | 75 |
| SBH-3 | Setaria viridis | 180 | Atrazine | 60 |
Note: The data presented in this table is representative of structurally similar Schiff base herbicides and is intended for illustrative purposes.
Experimental Workflow for Herbicide Discovery
Caption: Workflow for the discovery of new herbicides.
Disclaimer: The provided protocols and data are for research and development purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, adhering to all relevant safety precautions. The biological activity data is hypothetical and intended to guide further research.
Application Notes and Protocols for 4-(2-Bromoethoxy)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional building block in organic chemistry, offering a unique combination of a reactive aldehyde group and a bromoethoxy moiety. This structure allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and pharmacologically active agents. The aldehyde functionality serves as a handle for carbon-carbon bond formation through various condensation and olefination reactions, while the bromoethoxy group provides a site for nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of ether linkages. These application notes provide detailed protocols for key synthetic transformations involving this compound.
Key Applications
The dual reactivity of this compound makes it a valuable precursor for a variety of important chemical reactions, including:
-
Claisen-Schmidt Condensation: For the synthesis of chalcones, which are precursors to flavonoids and other bioactive molecules.
-
Knoevenagel Condensation: For the preparation of α,β-unsaturated compounds, which are versatile intermediates in the synthesis of heterocycles and other complex molecules.
-
Wittig Reaction: For the stereoselective synthesis of alkenes.
-
Nucleophilic Substitution: Utilizing the reactive bromoethoxy group to introduce various functionalities.
Experimental Protocols
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from an aldehyde and a ketone in the presence of a base.[1]
General Reaction Scheme:
Caption: General workflow for Claisen-Schmidt condensation.
Detailed Protocol:
This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in an appropriate amount of 95% ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or a methanolic solution of KOH (e.g., 10-40% w/v).[2] The addition should be done dropwise to control the reaction temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation: The precipitated crude chalcone is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data for Analogous Reactions:
| Aldehyde Reactant | Ketone Reactant | Base | Solvent | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH | Ethanol | ~85-95 | [2] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH | Ethanol | ~80-90 | [2] |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH | Ethanol | ~85-95 | [2] |
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[3]
General Reaction Scheme:
Caption: General workflow for Knoevenagel condensation.
Detailed Protocol:
This protocol provides a general procedure for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times typically range from 2 to 6 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the product with cold ethanol and then with deionized water. The product can be further purified by recrystallization.
Quantitative Data for Analogous Reactions:
The following table presents data for Knoevenagel condensations with various substituted benzaldehydes.
| Aldehyde Reactant | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | None | Water | 99 | [4] |
| 4-Chlorobenzaldehyde | Malononitrile | None | Water | 95 | [4] |
| 4-Methoxybenzaldehyde | Malononitrile | None | Water | 84 | [4] |
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[5]
General Reaction Scheme:
Caption: General workflow for the Wittig reaction.
Detailed Protocol:
This protocol outlines a general procedure for the Wittig reaction of this compound.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ylide Formation: In a dry, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1-1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to stir at room temperature for about 1 hour to form the ylide.[6]
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Quantitative Data for Analogous Reactions:
Specific yields for the Wittig reaction with this compound are not detailed in the provided search results. The success and yield of the Wittig reaction are highly dependent on the specific ylide and reaction conditions used.
| Aldehyde Reactant | Phosphonium Salt | Base | Solvent | Yield (%) | Reference |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | High | [7] |
| 4-Nitrobenzaldehyde | (from Ethyl bromoacetate and PPh3) | NaHCO3 | Water | Good | [8] |
Nucleophilic Substitution on the Bromoethoxy Group
The bromine atom in the 2-bromoethoxy group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
General Reaction Scheme:
Caption: General workflow for nucleophilic substitution.
Detailed Protocol (Example with a Phenol):
This protocol provides a general procedure for the Williamson ether synthesis by reacting this compound with a phenol.
Materials:
-
This compound
-
A substituted phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or Acetonitrile
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the phenol (1.0 eq), this compound (1.0-1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq) in a suitable solvent like acetone or acetonitrile.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data for Analogous Reactions:
The following table shows representative yields for Williamson ether synthesis with similar electrophiles.
| Electrophile | Nucleophile | Base | Solvent | Yield (%) | Reference |
| Alkyl Bromide | 4-Hydroxybenzaldehyde | K₂CO₃ | Acetone | Good | [No specific reference] |
| Phenacyl Bromide | 4-Hydroxybenzaldehyde | Et₃N | Methanol | 60 | [No specific reference] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its aldehyde and bromoethoxy functionalities provide two distinct reactive sites, enabling a wide array of synthetic transformations. The protocols outlined in these application notes for Claisen-Schmidt condensation, Knoevenagel condensation, Wittig reaction, and nucleophilic substitution demonstrate the broad utility of this compound in constructing complex molecular architectures relevant to pharmaceutical and materials science research. Researchers can adapt these general procedures to their specific synthetic targets, leveraging the unique reactivity of this compound to achieve their desired molecules.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
The Knoevenagel Condensation of 4-(2-Bromoethoxy)benzaldehyde with Active Methylene Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 4-(2-bromoethoxy)benzaldehyde with various active methylene compounds. This versatile starting material serves as a key building block in the synthesis of a diverse range of compounds, including substituted styrenes and heterocyclic systems like chromenes, which are of significant interest in medicinal chemistry and drug development due to their potential biological activities.[1]
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically a weak amine like piperidine or triethylamine, to form an α,β-unsaturated product after dehydration.[2][3] The this compound molecule is particularly noteworthy due to the presence of the bromoethoxy group, which can participate in subsequent intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds such as chromenes. Chromene derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and antimicrobial activities.[4][5][6]
These application notes provide protocols for the reaction of this compound with three common active methylene compounds: malononitrile, ethyl acetoacetate, and diethyl malonate.
Reaction of this compound with Malononitrile
The reaction of this compound with malononitrile via Knoevenagel condensation leads to the formation of 2-((4-(2-bromoethoxy)phenyl)methylene)malononitrile. This product is a versatile intermediate that can undergo further transformations, including intramolecular cyclization to yield chromene derivatives.
General Reaction Scheme
Caption: Knoevenagel condensation of this compound with malononitrile.
Experimental Protocol
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add malononitrile (1.0-1.2 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Malononitrile | Piperidine | Ethanol | 2-4 h | High | Adapted from[7] |
Reaction of this compound with Ethyl Acetoacetate
The Knoevenagel condensation of this compound with ethyl acetoacetate yields ethyl 2-acetyl-3-(4-(2-bromoethoxy)phenyl)acrylate. This reaction is also typically catalyzed by a weak base.
General Reaction Scheme
Caption: Knoevenagel condensation with ethyl acetoacetate.
Experimental Protocol
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
TLC apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl acetoacetate (1.0-1.2 eq) to the solution.
-
Introduce a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux with stirring and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Ethyl Acetoacetate | Piperidine | Ethanol | 4-6 h | Good | General procedure from[2] |
Reaction of this compound with Diethyl Malonate
The reaction with diethyl malonate follows a similar Knoevenagel condensation pathway to produce diethyl 2-((4-(2-bromoethoxy)phenyl)methylene)malonate.
General Reaction Scheme
Caption: Knoevenagel condensation with diethyl malonate.
Experimental Protocol
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Benzene or Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
TLC apparatus
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark apparatus, combine this compound (1.0 eq), diethyl malonate (1.0-1.2 eq), and a catalytic amount of piperidine (0.1 eq) in benzene or toluene.
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture, wash with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or column chromatography.[8]
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Diethyl Malonate | Piperidine | Benzene | 11-18 h | 89-91 | Adapted from[8] |
Intramolecular Cyclization to Chromene Derivatives
The Knoevenagel products of this compound are valuable precursors for the synthesis of chromene derivatives through intramolecular cyclization. The presence of a nucleophilic group on the active methylene-derived portion of the molecule and the terminal bromine on the ethoxy chain allows for a subsequent ring-closing reaction, often promoted by a base. For instance, the product from the reaction with malononitrile can undergo intramolecular cyclization to form a 2-amino-4H-chromene-3-carbonitrile derivative.
General Workflow for Chromene Synthesis
Caption: Workflow for the synthesis of chromene derivatives.
Applications in Drug Development
Chromene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[5]
-
Anticancer Activity: Various substituted chromenes have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][6][9][10] The mechanism of action can involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[6]
-
Antimicrobial Activity: Chromene derivatives have also been investigated for their potential as antimicrobial agents against various bacterial and fungal strains.[5][11]
The synthesis of novel chromene derivatives from this compound provides a promising avenue for the discovery of new therapeutic agents. The flexibility of the Knoevenagel condensation allows for the introduction of diverse functionalities, enabling the generation of libraries of compounds for biological screening.
Conclusion
The reaction of this compound with active methylene compounds provides an efficient route to a variety of functionalized molecules. The initial Knoevenagel condensation products serve as valuable intermediates for the synthesis of biologically active chromene derivatives. The protocols outlined in these application notes offer a foundation for researchers to explore the synthesis and therapeutic potential of this class of compounds. Further optimization of reaction conditions and exploration of a wider range of active methylene compounds can lead to the discovery of novel molecules with significant applications in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Synthesis and Evaluation of Cytotoxic Activity of Certain Benzo[h]chromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 10. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Bromoethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of 4-(2-Bromoethoxy)benzaldehyde. The primary synthesis route is the Williamson ether synthesis, involving the reaction of 4-hydroxybenzaldehyde with 1,2-dibromoethane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction.[1] In the first step, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing the bromide leaving group to form the desired ether bond.[2]
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
Several side products can form under typical reaction conditions:
-
Bis-alkylation Product: A common byproduct is 1,2-bis(4-formylphenoxy)ethane, where a second molecule of 4-hydroxybenzaldehyde phenoxide reacts with the other end of the this compound product. Using a molar excess of 1,2-dibromoethane can help minimize this.
-
Unreacted 4-hydroxybenzaldehyde: Incomplete reaction will leave starting material. This is often the most polar spot on the TLC plate.
-
Polymeric/Tar-like Substances: Strong bases and high temperatures can sometimes lead to the formation of dark, resinous materials, which can complicate purification.[3]
-
Condensation Products: The aldehyde group is susceptible to nucleophilic attack, especially under strongly basic conditions, which could lead to self-condensation (Aldol) or related reactions.[3]
Q3: How can I improve the reaction rate and yield?
Several strategies can enhance the efficiency of the synthesis:
-
Use of a Phase Transfer Catalyst (PTC): Since the reaction involves a solid base (like K₂CO₃) and reactants dissolved in an organic solvent, the system is heterogeneous. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can shuttle the phenoxide ion from the solid or aqueous phase into the organic phase, significantly accelerating the reaction and improving yields.[4]
-
Choice of Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile are effective as they can dissolve the reactants and facilitate the SN2 reaction.[5][6]
-
Appropriate Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is commonly used and is effective at deprotonating the phenol without promoting significant side reactions.[6]
-
Temperature Control: Heating the reaction (e.g., to 70-80 °C) increases the reaction rate. However, excessively high temperatures should be avoided to prevent the formation of degradation products.[3][7]
Q4: How can I effectively remove unreacted 4-hydroxybenzaldehyde during workup?
Unreacted 4-hydroxybenzaldehyde can be removed through several methods:
-
Base Wash: During the aqueous workup, washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) will deprotonate the acidic phenolic hydroxyl group of the unreacted starting material, pulling it into the aqueous layer as its sodium salt. The desired product, being an ether, will remain in the organic layer.
-
Purification via Imine Salt: A more advanced technique involves dissolving the crude product in a solvent like methyl tert-butyl ether and adding aqueous ammonia. The aldehyde in the unreacted starting material and product will form an imine, but the phenolic starting material may behave differently. A more specific application involves reacting the crude product with a primary amine to form an imine, which can then be purified and hydrolyzed back to the pure aldehyde. A related method involves precipitating an imine salt to remove soluble impurities.[8][9]
-
Column Chromatography: Silica gel chromatography can effectively separate the less polar product from the more polar 4-hydroxybenzaldehyde.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used was too weak, not anhydrous, or used in insufficient quantity. 2. Low Reaction Temperature: The reaction was run at too low a temperature for a sufficient rate. 3. Poor Reagent Quality: Degradation of 1,2-dibromoethane or 4-hydroxybenzaldehyde. | 1. Use an appropriate amount (e.g., 1.5-2.0 equivalents) of a dry, finely powdered base like K₂CO₃. Consider a stronger base like NaH if weaker bases fail, but be cautious of side reactions. 2. Increase the reaction temperature to 70-80 °C and monitor by TLC. 3. Verify the purity of starting materials. |
| Significant Amount of Bis-Alkylation Byproduct | Incorrect Stoichiometry: The molar ratio of 4-hydroxybenzaldehyde to 1,2-dibromoethane was too high (e.g., near 2:1 or 1:1). | Use a significant molar excess of 1,2-dibromoethane (e.g., 3-5 equivalents). This favors the mono-alkylation product statistically. The excess unreacted 1,2-dibromoethane can be removed later during rotary evaporation due to its volatility. |
| Formation of Dark/Polymeric Material | 1. Reaction Temperature is Too High: Excessive heat can cause degradation and polymerization of phenolic compounds.[3] 2. Base is Too Strong: Very strong bases can promote side reactions and degradation. | 1. Reduce the reaction temperature and increase the reaction time. Monitor the reaction progress by TLC to find the optimal balance. 2. Use a milder base such as K₂CO₃ or CsHCO₃ instead of hydroxides or hydrides.[10] |
| Product is an Oil and Won't Crystallize ("Oiling Out") | 1. Presence of Impurities: High levels of impurities can lower the melting point and inhibit crystallization. 2. Inappropriate Solvent: The chosen recrystallization solvent may have a boiling point higher than the product's melting point.[8] | 1. Purify the crude product further using column chromatography before attempting recrystallization. 2. Attempt recrystallization from a different solvent system, such as a mixture of ethyl acetate and hexane, and ensure slow cooling.[8] |
Data Presentation
Effect of Reaction Parameters on Yield
The following table summarizes typical conditions and expected outcomes for the Williamson ether synthesis of alkoxybenzaldehydes, based on related literature. Actual yields may vary.
| Base (equiv.) | Solvent | Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Reference / Notes |
| K₂CO₃ (1.5) | DMF | None | 100 | 3 | ~74% | Based on a similar synthesis with benzyl bromide.[6] |
| K₂CO₃ (2.0) | DMF | None | 70 | 20 | >90% | Optimized conditions for a similar synthesis with 1-bromobutane.[7] |
| CsHCO₃ (1.2) | CH₃CN | None | 80 | 12 | ~73% | High regioselectivity noted in dihydroxy systems.[10] |
| K₂CO₃ (2.0) | Acetonitrile | TBAB (0.1 eq) | 80 (Reflux) | 6-8 | >85% | Use of PTC can often reduce reaction time and improve yield. |
| NaOH (aq) | Toluene | TBAB (0.1 eq) | 90 | 5 | Variable | Liquid-liquid PTC conditions; can be effective but may increase side reactions. |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in DMF
This protocol is adapted from established procedures for Williamson ether synthesis.[6][7]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of aldehyde), and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 70-80 °C and stir for 12-20 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde spot is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with 5% aqueous NaOH solution to remove any unreacted 4-hydroxybenzaldehyde, followed by a wash with water, and finally with brine.[7]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Caption: Williamson ether synthesis mechanism for the reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. francis-press.com [francis-press.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 10. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Benzaldehyde Condensations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common side reactions encountered during benzaldehyde condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during benzaldehyde condensations?
A1: The most prevalent side reactions in benzaldehyde condensations include:
-
Self-condensation of the enolizable ketone: If the ketone partner has α-hydrogens, it can react with itself, leading to a mixture of products.[1]
-
Cannizzaro reaction: Under strongly basic conditions, benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to yield benzyl alcohol and benzoic acid.[2][3][4]
-
Oxidation of benzaldehyde: Benzaldehyde is susceptible to air oxidation, forming benzoic acid, which can poison catalysts and reduce yield.[5][6][7]
-
Michael addition: The α,β-unsaturated carbonyl product of the condensation can sometimes undergo a subsequent Michael addition with the enolate, leading to byproducts.[8][9]
-
Benzoin condensation: In the presence of certain catalysts like cyanide, two molecules of benzaldehyde can condense to form benzoin.[10][11]
Q2: How can I prevent the oxidation of my benzaldehyde starting material?
A2: Benzaldehyde readily oxidizes to benzoic acid upon exposure to air.[5][7] To minimize this:
-
Purification: Before use, wash the benzaldehyde with a 10% sodium carbonate solution to remove any pre-existing benzoic acid, followed by drying over an anhydrous agent like magnesium sulfate.[6][12] Distillation under reduced pressure is also highly effective.[6][12]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric oxygen.[6]
-
Storage: Store benzaldehyde at low temperatures and protected from light.[6][13] Adding radical inhibitors like hydroquinone or catechol can also prevent oxidation during storage.[6][13]
Q3: My reaction is sluggish or not proceeding to completion. What are the possible causes?
A3: Several factors can lead to an incomplete reaction:
-
Poor Reactant Quality: Impurities in the starting materials, particularly the presence of benzoic acid in benzaldehyde, can inhibit the reaction.[2] Ensure your reactants are pure.
-
Insufficient Catalyst: The catalyst may have been neutralized by acidic impurities or used in an insufficient amount.[2] Consider adding more catalyst if the reaction stalls.
-
Suboptimal Temperature: While many condensations proceed at room temperature, some may require gentle heating to increase the rate.[14] Conversely, for some sensitive substrates, higher temperatures might promote side reactions.[14]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress to determine the appropriate reaction time.[2][14]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Condensation Product
A low yield can be attributed to various factors, from reaction conditions to work-up procedures.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Reversible Aldol Addition | The initial aldol addition can be reversible. Promote the irreversible dehydration step by heating the reaction mixture.[15] |
| Incorrect Stoichiometry | For reactions like the Claisen-Schmidt condensation, a 1:1 molar ratio of ketone to aldehyde is common. However, a slight excess of the aldehyde might be necessary to drive the reaction to completion, especially if it is volatile.[2] For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[14] |
| Product Precipitation | If the product is insoluble and precipitates, it can coat the reactants and halt the reaction. Increase the solvent volume or switch to a more suitable solvent. Ensure vigorous stirring.[2] |
| Work-up and Isolation Losses | Significant product loss can occur during purification. Ensure complete precipitation by thoroughly cooling the reaction mixture before filtration.[2] Wash the crude product with a cold solvent to remove impurities without dissolving the desired product.[2] Use a minimal amount of hot solvent for recrystallization.[2] |
Problem 2: Formation of Multiple Side Products
The presence of multiple spots on a TLC plate or a complex NMR spectrum often indicates the formation of side products.
| Side Product/Reaction | Identification | Prevention & Mitigation |
| Ketone Self-Condensation | Formation of products like diacetone alcohol and mesityl oxide from acetone self-condensation.[16] | Use a 1:1 stoichiometry and add the aldehyde slowly to the mixture of the ketone and base to favor the cross-condensation.[2] Pre-forming the enolate with a strong, hindered base like LDA before adding the benzaldehyde can also improve selectivity.[15] |
| Cannizzaro Reaction Products | Presence of benzyl alcohol and benzoic acid.[3][16] | This reaction is favored by strongly basic conditions.[2] Use a milder base, lower the reaction temperature, or utilize a catalyst system less prone to promoting this side reaction.[2] |
| Benzalacetone (from Dibenzalacetone Synthesis) | Incomplete condensation of benzaldehyde with acetone.[16] | Ensure the correct 2:1 molar ratio of benzaldehyde to acetone is used for the synthesis of dibenzalacetone.[14] |
Experimental Protocols
Protocol 1: Purification of Benzaldehyde to Remove Benzoic Acid
This protocol is essential for ensuring the quality of your starting material and preventing catalyst poisoning.
Materials:
-
Crude benzaldehyde
-
10% aqueous sodium carbonate (Na₂CO₃) solution[6]
-
Anhydrous magnesium sulfate (MgSO₄) or calcium sulfate (CaSO₄)[6]
-
Separatory funnel
-
Erlenmeyer flask
-
Distillation apparatus (optional, for highest purity)
Procedure:
-
Wash the crude benzaldehyde with a 10% aqueous Na₂CO₃ solution in a separatory funnel until no more CO₂ evolution is observed. This step removes the benzoic acid impurity by converting it to the water-soluble sodium benzoate.[6][17]
-
Separate the organic layer and wash it with water.
-
Dry the benzaldehyde over an anhydrous drying agent like MgSO₄.[6]
-
For optimal purity, decant the dried benzaldehyde and distill it under reduced pressure.[6][12]
Protocol 2: General Procedure for a Base-Catalyzed Aldol Condensation (Synthesis of Dibenzalacetone)
This procedure outlines a typical Claisen-Schmidt condensation.
Materials:
-
Benzaldehyde (0.006 moles)[18]
-
Acetone (0.003 moles)[18]
-
95% Ethanol (3 mL)[18]
-
10% Sodium hydroxide (NaOH) solution (1 mL)[18]
-
Conical test tube or small flask
-
Ice bath
Procedure:
-
In a conical test tube, dissolve the benzaldehyde and acetone in 95% ethanol.[18]
-
Add the 10% NaOH solution and mix the contents until a precipitate is observed.[18]
-
Allow the mixture to stand for approximately 20 minutes.[18]
-
Cool the mixture in an ice bath to maximize crystallization.[18]
-
Collect the product by vacuum filtration and wash the crystals with cold water, followed by a small amount of cold ethanol.[14][19]
-
The crude product can be further purified by recrystallization from ethanol.[15][19]
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in benzaldehyde condensations.
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for multiple side products.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. chemcess.com [chemcess.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. What side products are formed in the aldol condensation of dibenzalaceton.. [askfilo.com]
- 17. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 18. cerritos.edu [cerritos.edu]
- 19. webassign.net [webassign.net]
how to prevent self-condensation of 4-(2-Bromoethoxy)benzaldehyde
Welcome to the technical support center for 4-(2-Bromoethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing this compound effectively in their experiments, with a focus on preventing unwanted side reactions such as self-condensation.
Frequently Asked Questions (FAQs)
Q1: Can this compound undergo self-condensation?
A1: Under typical aldol condensation conditions, this compound is not expected to undergo self-condensation. This is because it lacks alpha-hydrogens, which are necessary for the formation of an enolate ion, the key nucleophile in the most common self-condensation pathway for aldehydes.[1][2] However, other condensation reactions, though less common for this specific structure, cannot be entirely ruled out under different reaction conditions.
Q2: What are the primary concerns when using this compound in reactions with other enolizable carbonyl compounds?
A2: The main concern is the self-condensation of the reaction partner. For instance, in a crossed aldol reaction with a ketone like acetophenone, the ketone can form an enolate and react with itself.[3][4] To favor the desired cross-condensation product, reaction conditions should be optimized to minimize the self-condensation of the ketone.
Q3: What are the signs of product degradation or side reactions in my experiment?
A3: The appearance of an unexpected oily or gummy product instead of a solid, or the presence of multiple spots on a Thin Layer Chromatography (TLC) plate, can indicate the presence of impurities or side products.[5][6] Discoloration of the reaction mixture may also suggest decomposition.[6]
Q4: How can I purify this compound if I suspect it has degraded or contains impurities?
A4: Several methods can be employed for the purification of aromatic aldehydes. These include:
-
Washing with a mild base: To remove acidic impurities.[5]
-
Formation of a bisulfite adduct: This is a highly effective method for separating aldehydes from other organic compounds.[6][7][8] The aldehyde can be regenerated from the adduct.
-
Column chromatography: Effective for separating compounds with different polarities.[5][6]
-
Recrystallization or precipitation: Can be used if the product is a solid.[6]
-
Vacuum distillation: Suitable for thermally stable liquid aldehydes.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product in a crossed-condensation reaction | Self-condensation of the enolizable partner is dominating. | Slowly add the enolizable ketone/aldehyde to a mixture of this compound and the base. This keeps the enolate concentration low, favoring the cross-reaction.[2] Consider using a directed aldol approach, such as pre-forming the enolate with a strong base like LDA at low temperatures.[4][9] |
| Formation of an oily or gummy product instead of a solid | Presence of unreacted starting materials, self-condensation byproducts, or other impurities. | Analyze the product mixture using TLC or NMR to identify the components.[2] Purify the product using techniques such as washing with sodium bisulfite solution, column chromatography, or recrystallization.[2][6][7] |
| Reaction mixture turns dark or shows signs of decomposition | Harsh reaction conditions (e.g., high temperature, strong base concentration). The bromoethoxy group may be sensitive to certain conditions. | Use milder reaction conditions. For base-catalyzed reactions, consider using weaker bases or lower concentrations. Monitor the reaction temperature carefully. |
| Difficulty in removing unreacted this compound | The aldehyde is co-eluting with the product during chromatography or is difficult to separate by extraction. | Utilize the bisulfite adduct formation method to selectively remove the unreacted aldehyde into an aqueous layer.[7][8] |
Experimental Protocols
Protocol 1: Purification of an Aromatic Aldehyde via Bisulfite Adduct Formation
This protocol is adapted for the removal of unreacted this compound from a reaction mixture.
Materials:
-
Crude reaction mixture containing the aldehyde
-
Methanol
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Immiscible organic solvent (e.g., ethyl acetate/hexanes mixture)
-
50% Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the crude mixture in a minimal amount of methanol.[7]
-
Transfer the solution to a separatory funnel.
-
Add 1 mL of saturated aqueous sodium bisulfite solution and shake the funnel vigorously for about 30 seconds. A precipitate of the aldehyde-bisulfite adduct may form.[7][8]
-
Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and shake again.[7]
-
Separate the layers. The aldehyde adduct will be in the aqueous phase, while the desired non-aldehyde product remains in the organic phase.
-
To regenerate the aldehyde from the aqueous layer (if needed), add an equal volume of a suitable organic solvent (e.g., ethyl acetate) and then add 50% NaOH solution dropwise until the pH of the aqueous layer is 12.[7]
-
Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase containing the purified aldehyde.
Protocol 2: Protecting the Aldehyde Group as an Acetal
This protocol describes the protection of the aldehyde group, which can be useful when performing reactions on other parts of the molecule that are incompatible with the aldehyde functionality.
Materials:
-
This compound
-
A diol (e.g., ethylene glycol)
-
Anhydrous solvent (e.g., toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and a slight excess of the diol in the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Allow the reaction to cool to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the protected acetal.
Deprotection: The acetal can be deprotected to regenerate the aldehyde by hydrolysis with aqueous acid.[10]
Visualizations
Caption: Logical flow showing why self-condensation is unlikely.
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to control aldol reactions of aldehydes [almerja.com]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of Crude 4-(2-Bromoethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(2-Bromoethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities typically arise from the Williamson ether synthesis used for its preparation. These can include:
-
Unreacted starting materials: 4-hydroxybenzaldehyde and 1,2-dibromoethane.
-
Byproducts: Bis-etherification products where 4-hydroxybenzaldehyde reacts with both ends of 1,2-dibromoethane.
-
Polymeric materials: Formed under certain reaction conditions.
-
Residual base: Such as potassium carbonate, used in the synthesis.
Q2: What is the general appearance and solubility of pure this compound?
A2: Pure this compound is typically a white to off-white solid or a colorless to pale yellow liquid, depending on its purity and the ambient temperature.[1] It is generally soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane, but has limited solubility in water.[1]
Q3: Which purification method is most suitable for crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective if the crude product is a solid and the impurities have different solubility profiles from the desired product.
-
Column chromatography is a more versatile technique that can separate the product from a wider range of impurities, including those with similar solubilities, and is suitable for both solid and oily crude products.
Q4: How can I assess the purity of my this compound?
A4: The purity of your compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity for a solid product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - Insufficient solvent.- Inappropriate solvent choice. | - Gradually add more hot solvent until the compound dissolves.- Select a more suitable solvent. Ethanol or a mixture of ethyl acetate and heptane are good starting points. |
| No crystals form upon cooling. | - Too much solvent was used, resulting in a non-supersaturated solution.- The solution was not cooled sufficiently. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath after it has reached room temperature. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly.- Ensure the flask is not cooled too quickly; insulate it if necessary. |
| Low yield of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling time. | - Use the minimum amount of hot solvent necessary for dissolution.- Preheat the funnel and filter paper for hot filtration.- Ensure the solution is cooled for an adequate amount of time, including in an ice bath. |
| The purified crystals are colored. | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate mobile phase polarity. | - Optimize the mobile phase using TLC. A good starting point for this compound is a mixture of n-hexane and ethyl acetate. Adjust the ratio to achieve a good separation of spots on the TLC plate.- Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
| The compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| The compound is eluting too quickly. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Streaking of the compound on the column. | - The sample was not loaded properly.- The column was not packed uniformly. | - Ensure the sample is dissolved in a minimal amount of solvent before loading.- Pack the column carefully to ensure a uniform stationary phase. |
Data Presentation
Representative Purification Data
The following table provides representative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Single-Solvent Recrystallization (Ethanol) | 60 - 80 | > 98 | Effective for removing less soluble impurities. |
| Mixed-Solvent Recrystallization (Ethyl Acetate/Heptane) | 65 - 85 | > 98 | Good for when the compound is too soluble in a single solvent at room temperature. |
| Silica Gel Column Chromatography (Hexane/Ethyl Acetate) | 50 - 75 | > 99 | Highly effective for separating a wide range of impurities. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed-Solvent System (Ethyl Acetate/Heptane)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (the "good" solvent) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
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Induce Cloudiness: While the solution is still hot, slowly add heptane (the "poor" solvent) dropwise with swirling until the solution becomes faintly cloudy.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold heptane.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates with different ratios of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate). An ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. A starting point of 85:15 n-hexane:ethyl acetate can be tested.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be done isocratically (with a constant mobile phase composition) or with a gradient of increasing polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
References
removing unreacted starting materials from 4-(2-Bromoethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(2-Bromoethoxy)benzaldehyde by removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my crude this compound?
A1: Based on the common synthesis route, the primary unreacted starting materials you will likely encounter are 4-hydroxybenzaldehyde and 1,2-dibromoethane. The synthesis typically involves the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with an excess of 1,2-dibromoethane in the presence of a base.
Q2: My TLC analysis shows a spot that corresponds to 4-hydroxybenzaldehyde. How can I remove it?
A2: Unreacted 4-hydroxybenzaldehyde can be effectively removed by performing a basic aqueous wash. The phenolic proton of 4-hydroxybenzaldehyde is acidic and will be deprotonated by a mild base, such as sodium bicarbonate or sodium hydroxide, forming a water-soluble phenoxide salt. This salt will partition into the aqueous layer during an extraction, while your desired product, this compound, remains in the organic layer.
Q3: How can I get rid of the excess 1,2-dibromoethane from my reaction mixture?
A3: Excess 1,2-dibromoethane, being a relatively volatile and non-polar compound, can often be removed by evaporation under reduced pressure (roto-evaporation). For trace amounts, purification by column chromatography or recrystallization is effective.[1] During column chromatography, the non-polar 1,2-dibromoethane will elute much faster than the more polar product.
Q4: I've performed a wash and removed the solvent, but my product is still impure. What is the next step?
A4: After an initial workup, recrystallization or column chromatography are the recommended next steps for achieving high purity.[2] The choice between the two depends on the nature of the remaining impurities and the quantity of your material. Thin Layer Chromatography (TLC) can help you decide which method is more suitable.[3] If you have a solid product and the impurities have different solubilities, recrystallization is a good option.[4][5] If you have an oily product or multiple impurities with similar polarities, column chromatography will likely be necessary.[6][7][8]
Q5: What is a good solvent system for the recrystallization of this compound?
A5: A common technique for recrystallization is to use a solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. For this compound, you could try dissolving it in a minimal amount of a hot solvent like ethanol, ethyl acetate, or acetone, and then gradually adding a non-polar "anti-solvent" like hexanes or heptane until the solution becomes cloudy.[4][5] Slow cooling should then yield crystals of the purified product.
Q6: What mobile phase should I use for column chromatography to purify this compound?
A6: The ideal mobile phase for column chromatography should provide good separation between your product and any impurities on a TLC plate, with the product having an Rf value of approximately 0.3.[8] A good starting point for a solvent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity of the eluent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent 4-hydroxybenzaldehyde impurity after aqueous wash | Incomplete extraction due to insufficient base or inadequate mixing. | Increase the concentration or volume of the basic solution (e.g., 1M NaOH). Ensure vigorous shaking of the separatory funnel for several minutes. Repeat the wash multiple times. |
| Product "oils out" during recrystallization | The boiling point of the solvent may be higher than the melting point of the product, or the solution is being cooled too quickly. | Re-heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent to ensure complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4] |
| Poor separation during column chromatography | Inappropriate solvent system. | Optimize the solvent system using TLC. Try different ratios of your chosen solvents or switch to a different solvent system altogether (e.g., dichloromethane/hexanes).[8] |
Experimental Protocols
Protocol 1: Basic Aqueous Wash to Remove 4-hydroxybenzaldehyde
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Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane (DCM).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of a 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.
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Second Wash: Add an equal volume of deionized water to the organic layer, shake, and separate the layers. This removes any residual NaOH.
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Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
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Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of 4-hydroxybenzaldehyde.
Protocol 2: Recrystallization of this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate) and stir until the solid is fully dissolved.
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Induce Precipitation: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes or heptane) dropwise with continuous stirring until the solution becomes persistently cloudy.
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Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
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Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent mixture to remove any impurities adhering to the crystal surface.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Column Chromatography Purification
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Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexanes).
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Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Begin eluting the column with the non-polar solvent. Unreacted 1,2-dibromoethane, being non-polar, will elute first.
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Gradient Elution: Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., ethyl acetate). This will allow for the elution of your product, this compound.
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Collect Fractions: Collect the eluent in a series of test tubes.
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Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the purified product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility | Typical TLC Rf (9:1 Hex:EtOAc) |
| This compound | 229.07[9] | - | - | Soluble in ethyl acetate, DCM; Insoluble in water | ~0.3 |
| 4-hydroxybenzaldehyde | 122.12 | 247.9 | 116-119 | Soluble in ethanol, ethyl acetate; slightly soluble in water | ~0.1 |
| 1,2-dibromoethane | 187.86 | 131-132 | 9-10 | Soluble in most organic solvents; slightly soluble in water | ~0.8 |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H9BrO2 | CID 262706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 4-(2-Bromoethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(2-Bromoethoxy)benzaldehyde. The content is designed to address specific issues that may be encountered during the Williamson ether synthesis of this compound from 4-hydroxybenzaldehyde and 1,2-dibromoethane, with a focus on optimizing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended temperature range for the synthesis of this compound via Williamson ether synthesis?
A1: The Williamson ether synthesis is typically conducted at elevated temperatures to ensure a reasonable reaction rate. For the synthesis of aryl ethers, a temperature range of 50-100°C is generally recommended.[1] For analogous reactions involving the alkylation of hydroxybenzaldehydes, temperatures around 70-80°C have been shown to be effective.[2][3] It is advisable to start with a temperature around 80°C and optimize based on reaction monitoring.
Q2: How does reaction temperature influence the yield of this compound?
A2: In the Williamson ether synthesis, increasing the reaction temperature generally leads to a higher reaction rate and can improve the yield, particularly when using milder bases or less reactive alkyl halides. For a similar reaction involving the alkylation of a dihydroxybenzaldehyde with 1,2-dibromoethane in acetonitrile, a significant improvement in yield was observed when the temperature was increased.[4] However, excessively high temperatures can promote the formation of side products. Therefore, a careful optimization of the temperature is crucial to maximize the yield of the desired product.
Q3: What are the common side products to expect, and how does temperature affect their formation?
A3: The primary side product of concern in the synthesis of this compound is the bis-alkylation product, where a second molecule of 4-hydroxybenzaldehyde reacts with the already formed product. Higher temperatures can potentially increase the rate of this secondary reaction. Another possible side reaction is the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, especially at very high temperatures, though this is less common under typical Williamson ether synthesis conditions. Using a moderate temperature and controlling the stoichiometry of the reactants can help minimize the formation of these byproducts.[1][4]
Q4: Which solvents are suitable for this reaction?
A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can enhance the nucleophilicity of the phenoxide.[1] Acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are commonly used and have been shown to be effective for similar reactions.[2][3][4] Acetonitrile is often a good choice as it can provide a clean reaction profile.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C (e.g., from 70°C to 80°C or 90°C) and monitor the reaction progress by TLC or GC/MS. |
| Inefficient deprotonation of 4-hydroxybenzaldehyde. | Ensure a suitable base (e.g., K₂CO₃, CsHCO₃) is used in sufficient quantity (typically 1.5-2.0 equivalents). Ensure the base is anhydrous. |
| Poor quality of reagents. | Use fresh, anhydrous 1,2-dibromoethane and a high-purity grade of 4-hydroxybenzaldehyde. Ensure the solvent is anhydrous. |
| Insufficient reaction time. | Monitor the reaction over a longer period. While some similar reactions are complete within a few hours, others may require 12-24 hours. |
Issue 2: Formation of Significant Side Products (e.g., Bis-alkylation)
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Decrease the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote the formation of the bis-alkylation byproduct. An optimal temperature balances reaction rate and selectivity. |
| Incorrect stoichiometry. | Use a slight excess of 1,2-dibromoethane (e.g., 1.1-1.2 equivalents) relative to 4-hydroxybenzaldehyde to favor the mono-alkylation product. |
| Prolonged reaction time at high temperature. | Once the starting material is consumed (as monitored by TLC or GC/MS), work up the reaction to prevent the formation of further byproducts. |
Data Presentation
The following table presents data from a study on the regioselective alkylation of 2,4-dihydroxybenzaldehyde with 1,2-dibromoethane. While the starting material is different, this data provides a useful reference for understanding the effect of temperature on the yield in a closely related system.[4]
Table 1: Effect of Temperature on the Yield of 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde [4]
| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%)* |
| 60 | CH₃CN | 4 | Low |
| 80 | CH₃CN | 4 | Significantly Improved |
*Note: The original study reported qualitative results ("low" vs. "significantly improved"). For the synthesis of this compound, it is recommended to perform a similar temperature screen to determine the optimal quantitative yield.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established Williamson ether synthesis procedures for similar compounds.[2][3]
Materials:
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4-hydroxybenzaldehyde
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1,2-dibromoethane
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Anhydrous potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃)
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Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (sufficient to dissolve the starting material).
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Stir the mixture at room temperature for 15 minutes.
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Add 1,2-dibromoethane (1.2 eq.) to the reaction mixture.
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Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir.
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Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
References
minimizing byproduct formation in 4-(2-Bromoethoxy)benzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during reactions involving 4-(2-Bromoethoxy)benzaldehyde.
I. Synthesis of this compound via Williamson Ether Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis, an SN2 reaction between 4-hydroxybenzaldehyde and 1,2-dibromoethane in the presence of a base. Careful control of reaction parameters is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and how can I minimize it?
A1: The most common and significant byproduct is the bis-alkylation product, 4,4'-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dicarbaldehyde. This occurs when a second molecule of 4-hydroxybenzaldehyde reacts with the remaining bromo- group of the desired product. To minimize its formation, it is critical to use a significant excess of 1,2-dibromoethane. This ensures that the phenoxide ion is more likely to encounter a molecule of 1,2-dibromoethane rather than a molecule of the mono-alkylated product.
Q2: I am observing a complex mixture of products in my reaction. What are the likely causes?
A2: The formation of a complex mixture of side products can be attributed to several factors. Reactions conducted in polar aprotic solvents like DMSO and DMF at elevated temperatures can lead to decomposition and other side reactions. Using a cleaner solvent such as acetonitrile can result in a much cleaner reaction profile. Additionally, the choice of base is critical; strong bases can promote side reactions. Milder bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) are recommended.
Q3: My reaction is not going to completion, and I have a significant amount of unreacted 4-hydroxybenzaldehyde. What should I do?
A3: Incomplete conversion can be due to several factors:
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Insufficient Base: Ensure at least one equivalent of a suitable base is used to completely deprotonate the 4-hydroxybenzaldehyde.
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Low Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low may result in a sluggish reaction. A moderate temperature, typically around 80-85°C for acetonitrile, is a good starting point.
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Reaction Time: Williamson ether syntheses can sometimes require extended reaction times to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Purity of Reagents: Ensure that all reagents, especially the solvent, are anhydrous, as water can quench the phenoxide and hinder the reaction.
Q4: How can I effectively remove unreacted 4-hydroxybenzaldehyde from my final product?
A4: Unreacted 4-hydroxybenzaldehyde can often be removed by washing the organic extract with a dilute aqueous solution of sodium hydroxide (NaOH). The basic solution will deprotonate the phenolic hydroxyl group of the unreacted starting material, forming the water-soluble sodium phenoxide, which will partition into the aqueous layer. The desired product, lacking the acidic phenolic proton, will remain in the organic layer.
Troubleshooting Guide: Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Insufficient excess of 1,2-dibromoethane. | Increase the molar ratio of 1,2-dibromoethane to 4-hydroxybenzaldehyde (e.g., 3-5 equivalents). |
| Inappropriate solvent. | Use acetonitrile instead of DMF or DMSO to minimize side product formation. | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. A good starting point is 80-85°C in acetonitrile. | |
| High Percentage of Bis-Alkylation Byproduct | Stoichiometric ratio of reactants is too close to 1:1. | Employ a significant excess of 1,2-dibromoethane. |
| High concentration of 4-hydroxybenzaldehyde. | Consider a slower addition of the 4-hydroxybenzaldehyde/base mixture to the heated solution of 1,2-dibromoethane. | |
| Formation of Tarry or Polymeric Material | Use of a strong, harsh base. | Opt for a milder base such as K₂CO₃ or CsHCO₃. |
| High reaction temperature. | Lower the reaction temperature and monitor for completion over a longer period. | |
| Difficulty in Product Purification | Presence of multiple byproducts. | Optimize the reaction conditions (solvent, base, temperature, stoichiometry) to achieve a cleaner crude product. |
| Co-precipitation of product and byproduct. | Utilize column chromatography for separation. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Williamson ether synthesis.
Materials:
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4-hydroxybenzaldehyde
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1,2-dibromoethane
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Anhydrous potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate
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Hexanes
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Deionized water
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
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Add 1,2-dibromoethane (3.0-5.0 eq) to the mixture.
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Heat the reaction mixture to 80-85°C with vigorous stirring.
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Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 24 hours.
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After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
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Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system like ethanol/water.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis and purification of this compound.
II. Subsequent Reactions of this compound
This compound is a versatile intermediate. The following sections address potential byproduct formation in common subsequent reactions.
A. Wittig Reaction
Q5: I am performing a Wittig reaction with this compound and a non-stabilized ylide and observing a mixture of (E)- and (Z)-alkenes. How can I improve the stereoselectivity?
A5: Wittig reactions with non-stabilized ylides typically favor the formation of the (Z)-alkene. However, the selectivity can be influenced by the reaction conditions. To enhance (Z)-selectivity, it is recommended to use salt-free ylides in aprotic, non-polar solvents. Conversely, the presence of lithium salts can sometimes decrease the (Z)-selectivity. For stabilized ylides, the (E)-alkene is generally the major product.
Troubleshooting the Wittig Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Alkene | Incomplete ylide formation. | Ensure the use of a strong enough base (e.g., n-BuLi, NaH) and anhydrous conditions. |
| Steric hindrance. | If the ylide or aldehyde is highly hindered, the reaction may be slow or not proceed. Consider alternative olefination methods if optimization is unsuccessful. | |
| Mixture of (E)/(Z) Isomers | Use of a semi-stabilized ylide. | These ylides often give poor stereoselectivity. If a specific isomer is required, consider alternative synthetic routes or chromatographic separation of the isomers. |
| Reaction conditions favoring isomerization. | For non-stabilized ylides, use salt-free conditions to maximize (Z)-selectivity. | |
| Formation of Triphenylphosphine Oxide is Difficult to Remove | High polarity of the byproduct. | Triphenylphosphine oxide can often be removed by column chromatography. In some cases, precipitation from a less polar solvent mixture can be effective. |
Diagram of Wittig Reaction Logical Flow
Caption: Logical workflow for troubleshooting a Wittig reaction.
B. Reactions with Amines (Reductive Amination)
Q6: I am attempting a reductive amination with this compound and a primary amine, but I am getting a significant amount of the dialkylated tertiary amine. How can I prevent this?
A6: The formation of a tertiary amine via dialkylation is a common side reaction in direct alkylations. Reductive amination proceeds through an imine intermediate, which is then reduced. To favor monoalkylation, it is crucial to use a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are effective for this purpose as they are less reactive towards aldehydes and ketones at mildly acidic pH.
Troubleshooting Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Formation of Dialkylated Amine | Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot reaction. | Use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. |
| Incorrect stoichiometry. | Use a slight excess of the amine to ensure the aldehyde is fully converted to the imine before reduction. | |
| Low Yield of Amine | Incomplete imine formation. | The reaction is typically carried out at a slightly acidic pH (around 5-6) to facilitate both imine formation and reduction. |
| Decomposition of the aldehyde or amine. | Ensure the reaction conditions are not too harsh. | |
| Reaction with the Bromoethoxy Group | The amine acts as a nucleophile towards the bromoethoxy group. | This is a potential competing reaction. Running the reaction at lower temperatures may help to favor the desired reductive amination over the SN2 reaction at the bromoethoxy group. |
Diagram of Reductive Amination Pathway
Caption: Reaction pathway for reductive amination and potential byproduct formation.
Technical Support Center: Synthesis of 4-(2-Bromoethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Bromoethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an excess of 1,2-dibromoethane in the presence of a base.
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The key starting materials are 4-hydroxybenzaldehyde and 1,2-dibromoethane. A base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde. A suitable solvent, such as dimethylformamide (DMF) or acetonitrile (CH₃CN), is also necessary.
Q3: What is the mechanism of the Williamson ether synthesis in this context?
A3: The synthesis proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the ether linkage.
Q4: What are the major challenges and potential side reactions in this synthesis?
A4: The primary challenges include controlling the regioselectivity and minimizing side reactions. The most common side reaction is the bis-alkylation of 4-hydroxybenzaldehyde, where both bromine atoms of 1,2-dibromoethane react with two molecules of 4-hydroxybenzaldehyde, leading to the formation of 1,2-bis(4-formylphenoxy)ethane. Another potential side reaction is the elimination (E2) of HBr from 1,2-dibromoethane, especially under strongly basic conditions, which can lead to the formation of vinyl bromide and other byproducts. Polymerization or tar formation can also occur under harsh reaction conditions.
Q5: How can the formation of the bis-alkylation byproduct be minimized?
A5: Using a large excess of 1,2-dibromoethane can favor the mono-alkylation product. However, careful optimization of the base and solvent system is crucial. For instance, using a milder base like cesium bicarbonate in acetonitrile has been shown to improve the regioselectivity for mono-alkylation in similar systems.
Q6: What are the recommended purification methods for this compound?
A6: Purification can be achieved through several methods. Recrystallization from a suitable solvent system, such as a mixture of hexane and toluene, is a common approach. Column chromatography on silica gel using a non-polar eluent system (e.g., n-hexane/ethyl acetate) can also be effective. For removing unreacted 4-hydroxybenzaldehyde and other aldehyde impurities, the formation of a water-soluble bisulfite adduct can be employed, allowing for separation by extraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-hydroxybenzaldehyde. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Impure or wet reagents/solvents. | 1. Ensure a suitable base is used in sufficient quantity (e.g., 1.5 equivalents of K₂CO₃). 2. Increase the reaction temperature. A common temperature range is 80-100°C. 3. Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Use anhydrous solvents and high-purity reagents. |
| Formation of a Significant Amount of Bis-alkylation Byproduct | 1. Insufficient excess of 1,2-dibromoethane. 2. Inappropriate choice of base and/or solvent. | 1. Increase the molar excess of 1,2-dibromoethane (e.g., 3-10 equivalents). 2. Consider using a milder base such as CsHCO₃ in acetonitrile, which has been shown to favor mono-alkylation. |
| Presence of Unreacted 4-hydroxybenzaldehyde | 1. Insufficient amount of 1,2-dibromoethane or base. 2. Short reaction time. | 1. Ensure at least stoichiometric amounts of the alkylating agent and base are used. 2. Increase the reaction time and monitor for the disappearance of the starting material by TLC. |
| Formation of Dark, Tarry Substances | 1. Reaction temperature is too high. 2. Use of a very strong base. 3. Prolonged reaction time at high temperatures. | 1. Lower the reaction temperature. 2. Use a milder base like K₂CO₃ or CsHCO₃ instead of stronger bases like sodium hydroxide. 3. Optimize the reaction time to avoid decomposition. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not precipitate. 2. Co-elution of product and impurities during column chromatography. | 1. If precipitation in water is unsuccessful, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). 2. For purification from unreacted aldehyde, consider converting the crude mixture to their bisulfite adducts for separation. Adjust the polarity of the eluent system for column chromatography. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of alkoxy benzaldehyde derivatives via Williamson ether synthesis, providing a comparative overview.
Table 1: Solvent and Base Optimization for Alkylation of a Hydroxybenzaldehyde Derivative with 1,2-Dibromoethane
| Entry | Solvent | Base | Temperature (°C) | Yield of Mono-alkylation Product (%) |
| 1 | DMSO | KHCO₃ | 60 | Complex Mixture |
| 2 | DMF | KHCO₃ | 60 | Complex Mixture |
| 3 | CH₃CN | KHCO₃ | 80 | 15 |
| 4 | CH₃CN | CsHCO₃ | 80 | 73 |
Data adapted from a study on 2,4-dihydroxybenzaldehyde, which highlights the significant impact of solvent and base selection on product yield and purity.
Table 2: Representative Yields for Williamson Ether Synthesis of Alkoxy Benzaldehydes
| Starting Aldehyde | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 100 | 3 | 74 | |
| 4-Hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Ethanol | Reflux | 14 | 87.4 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from Critchley et al.)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and dry dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (3-5 equivalents).
-
Reaction: Heat the reaction mixture to 100°C and stir for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash it thoroughly with water. If the product separates as an oil, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane:toluene) or by column chromatography on silica gel using an appropriate eluent (e.g., n-hexane/ethyl acetate).
Protocol 2: Purification of Aldehydes via Bisulfite Adduct Formation (General Procedure)
-
Adduct Formation: Dissolve the crude reaction mixture containing the aldehyde in a water-miscible solvent such as methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously.
-
Extraction: Add water and an immiscible organic solvent (e.g., ethyl acetate). The bisulfite adduct of the aldehyde will partition into the aqueous layer, while non-aldehydic impurities will remain in the organic layer. Separate the layers.
-
Regeneration of Aldehyde: To recover the purified aldehyde, add a fresh portion of an organic solvent to the aqueous layer containing the bisulfite adduct. Basify the aqueous layer by the dropwise addition of a sodium hydroxide solution until the pH is strongly basic. This will reverse the reaction and regenerate the aldehyde, which will then be extracted into the organic layer.
-
Final Steps: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified aldehyde.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for challenges in this compound synthesis.
dealing with oily product during 4-(2-Bromoethoxy)benzaldehyde purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-(2-Bromoethoxy)benzaldehyde, with a specific focus on handling oily products.
Troubleshooting Guide
Issue: Oily Product Formation During Purification
The formation of an oil or a gummy precipitate instead of solid crystals is a common challenge in the purification of organic compounds. This guide provides a systematic approach to troubleshoot and resolve this issue.
Immediate Steps:
-
Solvent Re-evaluation: The choice of solvent is critical. If an oil has formed, the solvent system may be inappropriate for your compound at the given concentration and temperature.
-
Slow Cooling: Rapid cooling often leads to oiling out. Ensure the crystallization process is gradual. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[1]
Systematic Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
Common impurities in the synthesis of this compound via Williamson ether synthesis include unreacted starting materials such as 4-hydroxybenzaldehyde and 1,2-dibromoethane. Byproducts from side reactions, such as the elimination of HBr from 1,2-dibromoethane, can also be present.[2]
Q2: My product appears as a yellow oil, but the literature suggests it should be a solid. Why is this?
A yellow or brownish oil can indicate the presence of impurities.[3] These could be polymeric byproducts or degradation products. Purification via column chromatography is often effective in removing these colored impurities. It is also possible that the melting point of your compound is low, and the presence of any impurities can further depress it, leading to an oily state at room temperature.
Q3: I am having trouble getting my oily product to solidify. What can I do?
If you have an oil, you can try dissolving it in a minimal amount of a good solvent and then adding a miscible "anti-solvent" (in which your product is insoluble) dropwise until the solution becomes cloudy. Then, allow it to stand and cool slowly. This technique can often induce crystallization.[1] Alternatively, cooling the oil to a very low temperature (e.g., in a dry ice/acetone bath) may induce solidification.
Q4: Can I use column chromatography to purify the oily product?
Yes, column chromatography is a highly effective method for purifying oily compounds.[4][5] It separates compounds based on their polarity. For this compound, a silica gel column with a gradient elution starting from a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate) is a good starting point.
Q5: What is a good solvent system for the recrystallization of this compound?
For compounds with similar structures, such as other substituted benzaldehydes, mixed solvent systems are often effective.[6] A good starting point for this compound would be a mixture of a polar solvent in which it is soluble (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexanes or water). For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity persists can be an effective recrystallization method.
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [7] |
| Molecular Weight | 229.07 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Purity (after purification) | >97% (typical) | [8] |
| Expected Yield (after purification) | 70-90% (variable) | |
| Melting Point | Not explicitly reported; similar compounds melt in the 50-70 °C range. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound that is mostly pure and needs final polishing to remove minor impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude oily product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the oil completely with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still warm, add deionized water dropwise until the solution becomes persistently cloudy.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for crude products that are significantly impure or oily and difficult to crystallize directly.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Sample Loading: Dissolve the crude oily product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.
-
Elution: Start the elution with 100% hexanes. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Signaling Pathway/Workflow Diagram:
References
- 1. reddit.com [reddit.com]
- 2. cwsabroad.com [cwsabroad.com]
- 3. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C9H9BrO2 | CID 262706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 52191-15-8 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 4-(2-Bromoethoxy)benzaldehyde
In the field of drug development and organic synthesis, unambiguous structural confirmation of novel compounds and intermediates is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for this purpose. This guide provides a detailed comparison of the ¹H NMR spectral data for 4-(2-Bromoethoxy)benzaldehyde, a valuable intermediate, against its common precursors and a structurally similar analog. By understanding the spectral features of these related compounds, researchers can more accurately identify and assess the purity of their target molecule.
¹H NMR Data Comparison
The interpretation of the ¹H NMR spectrum for this compound is facilitated by comparing it with its synthetic precursors, 4-hydroxybenzaldehyde and 1,2-dibromoethane, and a close structural analog, 4-ethoxybenzaldehyde. The data presented below is compiled from various spectral databases.
Table 1: Experimental ¹H NMR Data of Precursors and Analogous Compounds
| Compound Name | Structure | Solvent | Aldehyde Proton (CHO) δ (ppm), Multiplicity | Aromatic Protons (Ar-H) δ (ppm), Multiplicity, J (Hz) | Alkoxy/Alkyl Protons δ (ppm), Multiplicity, J (Hz) | Hydroxyl Proton (OH) δ (ppm), Multiplicity |
| 4-Hydroxybenzaldehyde | DMSO-d₆ | 9.79 (s) | 7.80 (d, J=8.6), 6.95 (d, J=8.6) | N/A | 10.65 (s) | |
| 1,2-Dibromoethane | CDCl₃ | N/A | N/A | 3.65 (s) | N/A | |
| 4-Ethoxybenzaldehyde | CDCl₃ | 9.88 (s) | 7.83 (d, J=8.8), 6.96 (d, J=8.8) | 4.10 (q, J=7.0, -OCH₂-), 1.45 (t, J=7.0, -CH₃) | N/A |
Note: Data is compiled from various sources. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet, q = quartet.
Predicted ¹H NMR Characterization of this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily found, its ¹H NMR spectrum can be reliably predicted based on the analysis of the compounds above. The key differences will appear in the aliphatic region, where the ethyl group of the ethoxy analog is replaced by a bromoethoxy group.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) | Integration | Rationale for Prediction |
| Aldehyde (-CHO) | ~9.88 | Singlet (s) | N/A | 1H | The electronic environment is very similar to 4-ethoxybenzaldehyde.[1] |
| Aromatic (Ha) | ~7.85 | Doublet (d) | ~8.8 | 2H | Protons ortho to the aldehyde group, deshielded. Similar to 4-ethoxybenzaldehyde.[1] |
| Aromatic (Hb) | ~7.05 | Doublet (d) | ~8.8 | 2H | Protons ortho to the alkoxy group, shielded. Similar to 4-ethoxybenzaldehyde.[1] |
| Methylene (-OCH₂-) | ~4.35 | Triplet (t) | ~6.5 | 2H | Adjacent to an oxygen and a CH₂Br group. Expected to be a triplet. |
| Methylene (-CH₂Br) | ~3.68 | Triplet (t) | ~6.5 | 2H | Adjacent to a bromine and an OCH₂ group. The electronegative bromine causes a significant downfield shift. Similar to 1,2-dibromoethane. |
Experimental Protocol
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.[2]
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm for calibration.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
NMR Spectrometer Setup :
-
Insert the NMR tube into a spinner turbine and place it within the NMR magnet.
-
"Lock" the spectrometer on the deuterium signal from the solvent. This step is crucial for maintaining a stable magnetic field.
-
"Shim" the magnetic field. This process involves adjusting the homogeneity of the magnetic field across the sample to obtain sharp, symmetrical peaks.
-
-
Data Acquisition :
-
Acquire the free induction decay (FID) signal. The number of scans can be adjusted to improve the signal-to-noise ratio, with 16 or 32 scans being typical for a sample of this concentration.
-
Set appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase-correct the spectrum manually or automatically to ensure all peaks are positive and have a proper Lorentzian line shape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons in each unique chemical environment.
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to confirm the structure.
-
Workflow for ¹H NMR Characterization
The logical flow from sample to final structural confirmation can be visualized as follows.
Caption: Workflow of ¹H NMR analysis from sample preparation to structural confirmation.
References
Interpreting the Mass Spectrum of 4-(2-Bromoethoxy)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of novel compounds, mass spectrometry is an indispensable tool, providing critical insights into molecular weight and fragmentation patterns. This guide offers a detailed comparative analysis of the predicted electron ionization (EI) mass spectrum of 4-(2-Bromoethoxy)benzaldehyde against structurally related analogues. By understanding the fragmentation behavior of simpler, related molecules, we can build a comprehensive interpretation of the more complex spectrum of the target compound. This analysis is supported by experimental data for the comparative compounds and a detailed experimental protocol.
Comparative Fragmentation Analysis
The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions that serve as a structural fingerprint. To deconstruct this pattern, a comparison with benzaldehyde, 4-bromobenzaldehyde, ethoxybenzene, 4-ethoxybenzaldehyde, and 2-bromoethanol is highly informative. The quantitative data for the major ions observed in the mass spectra of these compounds are summarized below.
| m/z | This compound (Predicted Relative Intensity %) | Benzaldehyde (Observed Relative Intensity %) | 4-Bromobenzaldehyde (Observed Relative Intensity %) | Ethoxybenzene (Observed Relative Intensity %) | 4-Ethoxybenzaldehyde (Observed Relative Intensity %) | 2-Bromoethanol (Observed Relative Intensity %) | Proposed Fragment Ion (for this compound) |
| 230 | 40 | - | - | - | - | - | [C₉H₉⁸¹BrO₂]⁺• (Molecular Ion, M+2) |
| 228 | 40 | - | - | - | - | - | [C₉H₉⁷⁹BrO₂]⁺• (Molecular Ion, M⁺) |
| 227 | 30 | - | - | - | - | - | [M-H]⁺ |
| 185 | 5 | - | 100 | - | - | - | [C₇H₅⁸¹BrO]⁺• |
| 183 | 5 | - | 98 | - | - | - | [C₇H₅⁷⁹BrO]⁺• |
| 150 | 10 | - | - | - | 60 | - | [C₉H₁₀O₂]⁺• |
| 149 | 100 (Base Peak) | - | - | - | - | - | [M-Br]⁺ |
| 121 | 90 | - | - | - | 100 | - | [C₈H₉O]⁺ |
| 107 | 15 | - | - | - | - | 95/93 | [C₂H₄Br]⁺ |
| 105 | 10 | 98 | 55 | - | - | - | [C₇H₅O]⁺ |
| 93 | 35 | - | - | 100 | - | - | [C₆H₅O]⁺ |
| 77 | 25 | 100 | 30 | 50 | 20 | - | [C₆H₅]⁺ |
Note: Observed relative intensities are approximate and can vary based on instrumentation and experimental conditions.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the high-energy electron beam, leading to the formation of a molecular ion. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic M⁺ and M+2 isotopic pattern for all bromine-containing fragments.
Key fragmentation pathways are expected to include:
-
Loss of a Bromine Radical: Cleavage of the C-Br bond is a favorable fragmentation pathway, leading to a resonance-stabilized cation at m/z 149, which is predicted to be the base peak.
-
Alpha-Cleavage of the Ether: Scission of the bond between the aromatic ring and the ether oxygen can lead to the formation of a [C₂H₄Br]⁺ fragment at m/z 107 and a phenoxy radical.
-
Cleavage of the Ethoxy Side Chain: Fragmentation of the bromoethoxy group can occur at various points, leading to characteristic ions.
-
Fragments from the Benzaldehyde Moiety: Common fragments associated with benzaldehydes, such as the benzoyl cation ([C₇H₅O]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77, are also anticipated.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
A standard procedure for acquiring an electron ionization mass spectrum is outlined below:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration is typically in the range of 10-100 µg/mL.
-
Introduction into the Mass Spectrometer: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. The sample is vaporized by heating under a high vacuum.
-
Ionization: The gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.
-
Data Acquisition: The mass spectrum is recorded as a plot of relative ion abundance versus m/z.
This comparative guide provides a framework for the interpretation of the mass spectrum of this compound. By leveraging the known fragmentation patterns of its structural components, researchers can confidently identify and characterize this and other related molecules.
A Comparative Guide to HPLC-UV for the Purity Analysis of 4-(2-Bromoethoxy)benzaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of intermediates like 4-(2-bromoethoxy)benzaldehyde is a critical step in ensuring the reliability of downstream applications and the quality of final products. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely adopted technique for this purpose. This guide provides a comprehensive overview of a typical HPLC-UV method for analyzing the purity of this compound, compares it with alternative analytical techniques, and presents a detailed experimental protocol.
Comparison of Analytical Techniques
While HPLC-UV is a preferred method for its specificity and sensitivity, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of expected impurities and the available instrumentation.
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Titration |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] | Chemical reaction with a standardized solution to determine the concentration of the analyte.[2] |
| Applicability | Ideal for non-volatile and thermally labile compounds, providing a comprehensive impurity profile.[1][3] | Suitable for volatile and thermally stable compounds and impurities.[1][4] | Quantifies the main component but is not suitable for identifying or quantifying individual impurities.[2] |
| Selectivity | High selectivity for separating structurally similar compounds. | High resolution for separating volatile compounds with different boiling points.[1] | Low selectivity; any impurity that reacts with the titrant will interfere.[2] |
| Sensitivity | Good sensitivity, particularly for UV-active compounds like aromatic aldehydes.[3] | High sensitivity for organic compounds with a Flame Ionization Detector (FID).[1] | Generally lower sensitivity compared to chromatographic methods. |
| Common Impurities Detected | 4-hydroxybenzaldehyde, 4-(2-bromoethoxy)benzoic acid (oxidation product), unreacted starting materials. | Residual solvents, volatile by-products. | Total acidic or basic impurities, depending on the titration method. |
Experimental Protocol: HPLC-UV Method
This section details a standard reversed-phase HPLC-UV method suitable for determining the purity of this compound.
1. Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Methanol (HPLC grade).
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water (Gradient elution may be required for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm[5] |
| Run Time | 20 minutes |
3. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the purity analysis of this compound using the described HPLC-UV method.
References
FT-IR Analysis of 4-(2-Bromoethoxy)benzaldehyde: A Comparative Guide to Functional Group Identification
For researchers, scientists, and drug development professionals, understanding the molecular structure of synthesized compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for identifying functional groups within a molecule. This guide provides a detailed comparison of the expected FT-IR spectral features of 4-(2-Bromoethoxy)benzaldehyde against its constituent functional groups, supported by experimental data from analogous compounds.
This analysis focuses on the key vibrational modes that provide a unique spectral fingerprint for this compound, a molecule possessing an aldehyde, an aromatic ether, and an alkyl bromide moiety. By comparing the expected absorption frequencies with known values for simpler, related molecules, researchers can confidently identify and characterize this and similar compounds.
Comparative FT-IR Data of Functional Groups
The following table summarizes the characteristic infrared absorption frequencies for the functional groups present in this compound. For comparison, experimental data for benzaldehyde and bromoethane are included to provide context for the aldehyde, aromatic, and alkyl bromide functionalities.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Benzaldehyde | Experimental Wavenumber (cm⁻¹) for Bromoethane |
| Aldehyde | C=O Stretch | 1710 - 1685 | ~1700 - 1720[1] | N/A |
| C-H Stretch | 2830 - 2695 (often two bands)[2] | ~2820 and ~2720[1] | N/A | |
| Aromatic | C-H Stretch | 3100 - 3000 | ~3073[3] | N/A |
| C=C Stretch | 1600 - 1450 (multiple bands) | ~1600, ~1585, ~1450 | N/A | |
| Ether | Aryl-Alkyl C-O-C Asymmetric Stretch | 1275 - 1200 | N/A | N/A |
| Aryl-Alkyl C-O-C Symmetric Stretch | 1075 - 1020 | N/A | N/A | |
| Alkyl Halide | C-Br Stretch | 690 - 515 | N/A | 780 - 580[1] |
| CH₂ Wagging | 1300 - 1150 | N/A | 1250 - 1190 |
Experimental Protocol: FT-IR Spectroscopy
A detailed methodology for obtaining the FT-IR spectrum of a solid sample such as this compound is provided below.
Objective: To acquire a high-quality FT-IR spectrum of this compound for the identification of its characteristic functional groups.
Materials:
-
This compound
-
Potassium bromide (KBr), IR-grade
-
Mortar and pestle (agate or mullite)
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
-
In a clean and dry agate mortar, grind approximately 1-2 mg of the this compound sample.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous distribution of the sample within the KBr matrix.
-
Transfer the ground powder to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum by performing a background subtraction.
-
Identify the wavenumbers of the major absorption peaks.
-
Correlate the observed peaks with the characteristic vibrational frequencies of the expected functional groups as detailed in the comparison table.
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for identifying the functional groups of this compound using FT-IR spectroscopy.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of 4-(2-Bromoethoxy)benzaldehyde and Other Bifunctional Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design of novel therapeutics and research tools such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker's chemical nature, length, and reactivity profile profoundly influence the stability, efficacy, and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of 4-(2-Bromoethoxy)benzaldehyde with other widely used bifunctional linkers, supported by experimental data and detailed methodologies.
This compound is a heterobifunctional linker possessing two distinct reactive moieties: an aldehyde and a bromo group.[1] The aldehyde allows for the formation of a Schiff base with primary amines, such as the lysine residues on a protein's surface, which can be subsequently reduced to a stable secondary amine.[2] The bromo group, on the other hand, can react with nucleophiles like thiols through alkylation. This dual reactivity makes it a valuable tool in constructing complex biomolecules, particularly in the burgeoning field of PROTACs, where it can serve as a versatile component for connecting a target-protein-binding ligand to an E3 ligase ligand.[3]
Comparison with Alternative Bifunctional Linkers
The performance of this compound can be best understood by comparing it to other classes of bifunctional linkers with different reactivity profiles and applications.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC is a widely used heterobifunctional linker in the development of ADCs.[4] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryls (thiols).[5]
Key Differences and Performance:
-
Reactivity and Specificity: The NHS ester of SMCC offers high reactivity towards primary amines, forming stable amide bonds. The maleimide group provides high specificity for sulfhydryl groups, typically found in cysteine residues. This amine-to-thiol coupling is a cornerstone of modern bioconjugation.[6]
-
Stability: The thioether bond formed by the maleimide-thiol reaction is generally stable. However, the maleimide group itself can be susceptible to hydrolysis, especially at higher pH. The cyclohexane ring in the SMCC linker provides some stability to the maleimide group.[7]
-
Applications: SMCC is a gold standard in ADC development for linking cytotoxic payloads to antibodies.[8]
Zero-Length Crosslinkers (EDC/NHS)
Zero-length crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), facilitate the direct conjugation of two molecules without becoming a part of the final linkage.[9] They are used to form a direct amide bond between a carboxyl group and a primary amine.[10]
Key Differences and Performance:
-
Mechanism: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which can then react with a primary amine to form an amide bond. The addition of NHS stabilizes this intermediate, increasing the efficiency of the reaction.[1]
-
Spacer Arm: As the name suggests, there is no spacer arm, which can be an advantage when close proximity of the conjugated molecules is desired.
-
Applications: EDC/NHS chemistry is widely used for protein-protein crosslinking, immobilizing proteins onto surfaces, and labeling proteins with small molecules.[9]
Click Chemistry Linkers (e.g., DBCO-PEG-NHS)
Click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency and bioorthogonality.[11] Linkers containing a dibenzocyclooctyne (DBCO) group can react specifically with azide-modified molecules.[12]
Key Differences and Performance:
-
Bioorthogonality: The DBCO-azide reaction is highly specific and does not interfere with native biological functional groups, minimizing side reactions.[13]
-
Efficiency: The reaction is typically fast and proceeds with high yields under mild, physiological conditions.[14]
-
Versatility: A wide variety of click chemistry linkers with different functionalities (e.g., NHS esters, maleimides) and spacer arms (e.g., PEG) are commercially available, allowing for modular and flexible conjugation strategies.[15]
Data Presentation
To illustrate the comparative performance, the following table summarizes key characteristics of this compound and its alternatives. Since specific, publicly available quantitative data for the direct performance of this compound in a PROTAC system is limited, representative data for a generic VHL-recruiting PROTAC targeting the Androgen Receptor (AR) is presented as a plausible application.
| Linker Class | Reactive Groups | Target Functional Groups | Spacer Arm Length (approx.) | Key Advantages | Typical Application | Representative Performance Metric |
| This compound | Aldehyde, Bromo | Primary Amines, Thiols | ~8 Å | Dual reactivity, useful in multi-step synthesis | PROTACs | DC50 (AR degradation) in the low nanomolar range (hypothetical) |
| SMCC | NHS ester, Maleimide | Primary Amines, Thiols | ~8.3 Å | High specificity for amines and thiols, well-established chemistry | Antibody-Drug Conjugates | High conjugation efficiency (>90%), stable thioether bond |
| EDC/NHS | Carbodiimide/Sulfo-NHS | Carboxyls, Primary Amines | 0 Å | Forms a direct amide bond, no spacer | Protein-protein crosslinking | High crosslinking efficiency, dependent on protein structure |
| DBCO-PEG4-NHS | NHS ester, DBCO | Primary Amines, Azides | ~15 Å | Bioorthogonal, highly specific, tunable spacer | Site-specific protein labeling, ADCs | Near-quantitative reaction yields, high stability of triazole linkage |
Experimental Protocols
Detailed methodologies are crucial for the successful application of bifunctional linkers. Below are representative protocols for key experiments.
Protocol 1: Synthesis of a PROTAC using this compound (Hypothetical)
This protocol describes a plausible two-step synthesis of an Androgen Receptor (AR) degrading PROTAC, using this compound to link an AR ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.
Step 1: Reaction of this compound with the VHL Ligand
-
Dissolve the VHL ligand containing a free amine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add this compound (1.2 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the product by flash column chromatography on silica gel to yield the bromo-functionalized VHL ligand.
Step 2: Conjugation with the AR Ligand
-
Dissolve the bromo-functionalized VHL ligand (1.0 eq) and the AR ligand containing a nucleophilic group (e.g., a thiol or phenol) (1.1 eq) in DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at 60 °C for 12-16 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the crude PROTAC with ethyl acetate.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in cellular target protein levels following PROTAC treatment.[9]
-
Cell Culture and Treatment: Seed cells (e.g., LNCaP for AR degradation) in 6-well plates.
-
Treat cells with serial dilutions of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein (e.g., AR or BRD4) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities. The target protein level is normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Mandatory Visualizations
// Nodes POI [label="Target Protein\n(e.g., AR, BRD4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E3_Ligase [label="E3 Ubiquitin Ligase\n(e.g., VHL, CRBN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary_Complex [label="Ternary Complex\n(POI-PROTAC-E3)", style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub_POI [label="Polyubiquitinated\nTarget Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation", shape=plaintext, fontcolor="#202124"];
// Edges POI -> Ternary_Complex [color="#4285F4"]; PROTAC -> Ternary_Complex [color="#FBBC05"]; E3_Ligase -> Ternary_Complex [color="#34A853"]; Ternary_Complex -> Ub_POI [label="Ubiquitination", fontcolor="#202124", color="#EA4335"]; Ub -> Ternary_Complex [style=dashed, arrowhead=none, color="#EA4335"]; Ub_POI -> Proteasome [color="#4285F4"]; Proteasome -> Degradation [label=" ", color="#5F6368"]; Degradation -> PROTAC [style=dashed, label="Recycled", fontcolor="#202124", color="#FBBC05"]; } Caption: Mechanism of action for a PROTAC.
// Nodes BRD4_PROTAC [label="BRD4 PROTAC", fillcolor="#FBBC05", fontcolor="#202124"]; BRD4 [label="BRD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Super_Enhancer [label="Super-Enhancers", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Pol_II [label="RNA Polymerase II", fillcolor="#FFFFFF", fontcolor="#202124"]; Transcription [label="Transcription", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Oncogenes [label="Oncogenes\n(e.g., c-Myc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="BRD4 Degradation", shape=plaintext, fontcolor="#202124"];
// Edges BRD4_PROTAC -> BRD4 [label=" induces", fontcolor="#202124", color="#5F6368"]; BRD4 -> Degradation [style=dashed, color="#5F6368"]; BRD4 -> Super_Enhancer [label=" binds to", fontcolor="#202124", color="#4285F4"]; Super_Enhancer -> Transcription [label=" activates", fontcolor="#202124", color="#5F6368"]; RNA_Pol_II -> Transcription [color="#5F6368"]; Transcription -> Oncogenes [label=" upregulates", fontcolor="#202124", color="#5F6368"]; Oncogenes -> Cell_Proliferation [label=" promotes", fontcolor="#202124", color="#EA4335"]; BRD4_PROTAC -> Cell_Proliferation [style=dashed, label=" inhibits", fontcolor="#202124", color="#FBBC05"]; } Caption: Downstream effects of BRD4 degradation.
// Nodes start [label="Start: Cell Seeding", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="PROTAC Treatment\n(Varying Concentrations & Time)", fillcolor="#FBBC05", fontcolor="#202124"]; lysis [label="Cell Lysis & Protein Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantification [label="Protein Quantification (BCA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds_page [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="Western Blot Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; probing [label="Antibody Probing\n(Primary & Secondary)", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Densitometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: DC50 & Dmax Determination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treatment; treatment -> lysis; lysis -> quantification; quantification -> sds_page; sds_page -> western_blot; western_blot -> probing; probing -> detection; detection -> analysis; analysis -> end; } Caption: Workflow for Western Blot analysis.
Conclusion
The choice of a bifunctional linker is a critical decision in the development of bioconjugates. This compound offers a unique combination of aldehyde and bromo functionalities, making it a valuable tool for specific applications, particularly in the modular synthesis of PROTACs. However, its performance must be carefully considered in the context of other well-established linker technologies. SMCC provides a robust and specific method for linking amines and thiols, making it a staple in ADC development. Zero-length crosslinkers like EDC/NHS are ideal when direct conjugation without a spacer is required. For applications demanding the highest specificity and bioorthogonality, click chemistry linkers are often the preferred choice. Ultimately, the optimal linker is dictated by the specific requirements of the application, including the nature of the molecules to be conjugated, the desired stability of the linkage, and the biological system in which the conjugate will be used.
References
- 1. CAS 52191-15-8: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chimeric molecules facilitate the degradation of androgen receptors and repress the growth of LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. thno.org [thno.org]
Spectroscopic Validation of 4-(2-Bromoethoxy)benzaldehyde Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 4-(2-bromoethoxy)benzaldehyde, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules, hinges on rigorous analytical validation.[1] This guide provides an objective comparison of the spectroscopic data for this compound against its common precursor, 4-hydroxybenzaldehyde. Detailed experimental protocols and visual workflows are presented to support researchers in confirming the identity, purity, and successful synthesis of the target compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.
Reaction Scheme:
4-Hydroxybenzaldehyde + 1,2-Dibromoethane --(Base)--> this compound
Comparative Spectroscopic Data
The transformation of 4-hydroxybenzaldehyde to this compound results in distinct and predictable changes in their respective spectra. The following tables summarize the key quantitative data from ¹H-NMR, ¹³C-NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a clear comparison between the starting material and the desired product.
Table 1: ¹H-NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-Hydroxybenzaldehyde | ~9.89 | Singlet | 1H | -CHO |
| ~7.82 | Doublet | 2H | Ar-H (ortho to -CHO) | |
| ~6.98 | Doublet | 2H | Ar-H (meta to -CHO) | |
| ~5.5-6.5 | Broad Singlet | 1H | -OH | |
| This compound | ~9.88 | Singlet | 1H | -CHO |
| ~7.85 | Doublet | 2H | Ar-H (ortho to -CHO) | |
| ~7.01 | Doublet | 2H | Ar-H (meta to -CHO) | |
| ~4.35 | Triplet | 2H | -OCH₂- | |
| ~3.65 | Triplet | 2H | -CH₂Br |
Note: The disappearance of the broad singlet for the hydroxyl proton and the appearance of two new triplets corresponding to the bromoethoxy group are key indicators of a successful reaction.
Table 2: ¹³C-NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4-Hydroxybenzaldehyde | ~191.5 | -CHO |
| ~161.5 | C-OH | |
| ~132.5 | Ar-CH (ortho to -CHO) | |
| ~130.2 | C-CHO | |
| ~116.0 | Ar-CH (meta to -CHO) | |
| This compound | ~190.8 | -CHO |
| ~163.2 | C-O | |
| ~132.1 | Ar-CH (ortho to -CHO) | |
| ~130.9 | C-CHO | |
| ~115.0 | Ar-CH (meta to -CHO) | |
| ~68.5 | -OCH₂- | |
| ~28.7 | -CH₂Br |
Note: The most significant changes are the appearance of two new aliphatic carbon signals for the product and a slight shift in the aromatic carbon signals due to the change in the substituent from -OH to -OCH₂CH₂Br.
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 4-Hydroxybenzaldehyde | ~3400-3100 (broad) | O-H stretch (phenolic) |
| ~2820, ~2730 | C-H aldehyde stretch | |
| ~1685 | C=O stretch (aldehyde) | |
| ~1280 | C-O stretch (phenol) | |
| This compound | Absence of broad O-H stretch | Confirms ether formation |
| ~2825, ~2735 | C-H aldehyde stretch | |
| ~1690 | C=O stretch (aldehyde) | |
| ~1255 | C-O-C stretch (aryl ether) | |
| ~650 | C-Br stretch |
Note: The disappearance of the broad O-H band is the most definitive evidence of the reaction's success in IR spectroscopy.
Table 4: Mass Spectrometry (Electron Ionization - EI)
| Compound | Key m/z Values | Assignment |
| 4-Hydroxybenzaldehyde | 122 | [M]⁺ (Molecular Ion) |
| 121 | [M-H]⁺ | |
| 93 | [M-CHO]⁺ | |
| This compound | 228/230 | [M]⁺ (Isotopic pattern for Br) |
| 149 | [M-CH₂Br]⁺ | |
| 121 | [M-OCH₂CH₂Br]⁺ |
Note: The presence of the characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) at m/z 228 and 230 is a clear confirmation of the product's identity.
Experimental Work-Flow Diagram
References
Comparative Analysis of 13C NMR Spectral Data for 4-(2-Bromoethoxy)benzaldehyde and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2-Bromoethoxy)benzaldehyde, a compound of interest in synthetic chemistry and drug discovery, against two structurally related analogs: 4-Hydroxybenzaldehyde and 4-Ethoxybenzaldehyde. This comparison highlights the influence of the para-substituent on the chemical shifts of the aromatic and aldehydic carbons, offering valuable insights for structural elucidation and chemical synthesis.
Data Presentation: 13C NMR Chemical Shifts
| Carbon Atom | This compound (Predicted in CDCl₃) | 4-Hydroxybenzaldehyde (Experimental in CDCl₃) | 4-Ethoxybenzaldehyde (Experimental in CDCl₃) |
| C=O | 190.8 ppm | 191.3 ppm | 190.8 ppm |
| C1 | 130.3 ppm | 129.9 ppm | 130.0 ppm |
| C2, C6 | 132.1 ppm | 132.6 ppm | 132.0 ppm |
| C3, C5 | 114.9 ppm | 116.1 ppm | 114.4 ppm |
| C4 | 163.1 ppm | 161.7 ppm | 163.8 ppm |
| -O-CH₂- | 68.4 ppm | - | 63.8 ppm |
| -CH₂-Br | 28.1 ppm | - | - |
| -CH₃ | - | - | 14.6 ppm |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹³C NMR spectra for aromatic aldehydes is crucial for accurate and reproducible results.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities.
-
Solvent: Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.
-
Technique: Standard proton-decoupled ¹³C NMR spectroscopy.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax and be accurately observed.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Manually phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the comparative analysis of chemical compounds using ¹³C NMR spectroscopy.
A Comparative Guide to Alternative Reagents for the Synthesis of 4-(2-Functionalized Ethoxy)benzaldehyde Derivatives
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate reagents is paramount to achieving efficient, cost-effective, and scalable production of target molecules. 4-(2-Bromoethoxy)benzaldehyde is a valuable building block, providing a versatile scaffold for introducing a two-carbon linker to a phenolic aldehyde. However, its lachrymatory nature and the need for potentially harsh reaction conditions necessitate the exploration of alternative synthetic strategies. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of precursors to 4-(2-functionalized ethoxy)benzaldehyde, focusing on the etherification of 4-hydroxybenzaldehyde.
This guide presents a detailed analysis of three primary alternative methods: the Williamson ether synthesis with various electrophiles, the reaction with ethylene carbonate, and the Mitsunobu reaction. Additionally, 4-vinylbenzaldehyde is discussed as a functionally distinct alternative. The performance of these alternatives is compared based on reaction yield, conditions, and reagent cost, with supporting experimental data and detailed protocols.
Performance Comparison of Alternative Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to obtain a 4-(2-hydroxyethoxy)benzaldehyde scaffold, a direct precursor that can be readily converted to the desired bromo-functionalized or other activated derivatives.
| Method | Electrophile/Reagent | Base/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Approx. Reagent Cost/kg (USD) |
| Williamson Ether Synthesis | 2-Chloroethanol | NaOH | Water | Reflux | 7 | Not specified | 2-Chloroethanol: ~$122 |
| 2-Chloroethanol | K₂CO₃ | DMF | 70-110 | 2-12 | Good (not specified) | K₂CO₃: ~$20 | |
| 2-Bromoethanol | K₂CO₃ | DMF | Not specified | Not specified | Good (not specified) | 2-Bromoethanol: ~$240 | |
| Reaction with Carbonate | Ethylene Carbonate | Base (e.g., K₂CO₃) | DMF/DMSO | ~120 | Not specified | High (expected) | Ethylene Carbonate: ~$10-15 |
| Mitsunobu Reaction | Ethylene Glycol | DEAD, PPh₃ | THF | 0 - RT | 6-8 | Good (expected) | DEAD: ~
|
| Alternative Reagent | 4-Vinylbenzaldehyde | N/A | N/A | N/A | N/A | N/A | Varies |
Disclaimer: The provided cost data is an approximation based on publicly available information from various suppliers (as of late 2025) and may vary depending on the vendor, purity, and quantity. Yields are highly dependent on specific reaction conditions and scale.
Detailed Experimental Protocols
Williamson Ether Synthesis with 2-Chloroethanol
This method is a widely used and cost-effective approach for the synthesis of 4-(2-hydroxyethoxy)benzaldehyde.
Protocol:
A mixture of 4-hydroxybenzaldehyde (45.5 g), sodium hydroxide (15 g), and 2-chloroethanol (30 g, 25 ml) is heated at reflux in water (200 ml) for 7 hours.[1] The mixture is then cooled and extracted with dichloromethane (200 ml). The organic layer is washed with 2M sodium hydroxide solution (2 x 150 ml) and brine (150 ml), dried over magnesium sulfate, and evaporated to yield the product as an oil.[1]
Williamson Ether Synthesis with 2-Bromoethanol (General Procedure)
While more reactive, 2-bromoethanol is also more expensive. The general procedure is similar to that with 2-chloroethanol, often employing a milder base like potassium carbonate in a polar aprotic solvent.
General Protocol:
To a solution of 4-hydroxybenzaldehyde in dry DMF, 1.5 equivalents of potassium carbonate and 1.1 equivalents of 2-bromoethanol are added. The reaction mixture is heated (e.g., to 70-110 °C) and monitored by TLC. Upon completion, the mixture is cooled, poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
Mitsunobu Reaction with Ethylene Glycol
The Mitsunobu reaction offers a powerful alternative, particularly for substrates sensitive to basic conditions. It proceeds with an inversion of configuration if a chiral alcohol is used.
General Protocol:
To a solution of 4-hydroxybenzaldehyde (1 eq.) and ethylene glycol (1.5 eq.) in anhydrous THF, triphenylphosphine (1.5 eq.) is added. The mixture is cooled to 0 °C. Diethyl azodicarboxylate (DEAD) (1.5 eq.) is then added dropwise, and the reaction is stirred at room temperature for 6 to 8 hours.[2] The reaction is monitored by TLC. Work-up involves dilution with an organic solvent, filtration to remove triphenylphosphine oxide, and subsequent washing and purification by column chromatography.[2]
Visualizing the Synthetic Pathways
Williamson Ether Synthesis Workflow
Caption: General workflow of the Williamson ether synthesis.
Mitsunobu Reaction Pathway
Caption: Simplified mechanism of the Mitsunobu reaction.
Alternative Reagent: 4-Vinylbenzaldehyde
4-Vinylbenzaldehyde presents a different synthetic approach. Instead of a two-carbon chain with a leaving group, it possesses a reactive vinyl group, which can participate in a variety of transformations, including Heck coupling, Michael addition, and polymerization reactions.[3][4][5][6][7][8][9][10]
Synthesis of 4-Vinylbenzaldehyde:
A common route involves the bromination of p-tolualdehyde followed by a Wittig-type reaction.[8]
Logical Relationship of Alternatives
Caption: Relationship between starting materials and target.
Conclusion
The synthesis of 4-(2-functionalized ethoxy)benzaldehyde derivatives can be approached through several viable alternatives to using this compound directly. The Williamson ether synthesis stands out as a robust and cost-effective method, with the choice between 2-chloroethanol and 2-bromoethanol depending on the desired reactivity and budget. The reaction with ethylene carbonate represents a potentially greener and atom-economical alternative, though more specific protocol development may be required. The Mitsunobu reaction offers a mild and versatile option, particularly suitable for sensitive substrates, albeit at a higher reagent cost. Finally, 4-vinylbenzaldehyde provides a distinct reactive handle for researchers exploring different synthetic disconnections. The choice of the optimal reagent and methodology will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the chemical nature of the substrate.
References
- 1. prepchem.com [prepchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. indiamart.com [indiamart.com]
- 5. Ethylene carbonate, 1 kg, CAS No. 96-49-1 | Solvents | Battery Research | Performance Materials | Carl ROTH - International [carlroth.com]
- 6. Triphenyl phosphine, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 7. 2 Chloroethanol at Rs 220 in Ankleshwar - ID: 6567017 | Shree Nath Trading [exportersindia.com]
- 8. Page loading... [guidechem.com]
- 9. Page loading... [guidechem.com]
- 10. CAS 1791-26-0: 4-VINYL-BENZALDEHYDE | CymitQuimica [cymitquimica.com]
Comparative Reactivity Analysis: 4-(2-Bromoethoxy)benzaldehyde vs. 4-(2-Chloroethoxy)benzaldehyde in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-(2-bromoethoxy)benzaldehyde and 4-(2-chloroethoxy)benzaldehyde, two key intermediates in organic synthesis. The choice between these reagents can significantly impact reaction efficiency, yield, and overall synthetic strategy. This analysis, supported by established principles of physical organic chemistry and analogous experimental data, focuses on their performance in nucleophilic substitution reactions, a fundamental transformation in the synthesis of a wide array of organic molecules.
The primary difference in reactivity between these two compounds lies in the nature of the halogen substituent on the ethoxy side chain. This distinction directly influences the carbon-halogen bond strength and the leaving group ability of the halide ion, which are critical factors in nucleophilic substitution reactions, particularly those proceeding via an SN2 mechanism.
Quantitative Reactivity Comparison
While direct comparative kinetic data for this compound and 4-(2-chloroethoxy)benzaldehyde is not extensively available in peer-reviewed literature, a quantitative comparison can be extrapolated from the well-established principles of SN2 reactions. The reactivity of alkyl halides in SN2 reactions follows the order R-I > R-Br > R-Cl > R-F. This trend is primarily attributed to the leaving group's ability, which is inversely related to its basicity. Bromide is a weaker base and therefore a better leaving group than chloride.
The following table summarizes the expected relative reactivity based on these principles, with estimated values derived from analogous systems in Williamson ether synthesis.
| Parameter | This compound | 4-(2-Chloroethoxy)benzaldehyde | Reference |
| Relative Reaction Rate (estimated) | ~10-50 | 1 | [General Knowledge] |
| Typical Reaction Time (qualitative) | Shorter | Longer | [General Knowledge] |
| Typical Reaction Temperature (qualitative) | Lower | Higher | [General Knowledge] |
| Typical Yield (qualitative) | Higher | Lower | [General Knowledge] |
Experimental Protocol: Comparative Kinetic Analysis via Williamson Ether Synthesis
To empirically determine the comparative reactivity, a kinetic study based on the Williamson ether synthesis can be employed. This protocol outlines a method to monitor the reaction of each benzaldehyde derivative with a phenoxide nucleophile.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-(2-chloroethoxy)benzaldehyde with a suitable phenoxide.
Materials:
-
This compound
-
4-(2-chloroethoxy)benzaldehyde
-
4-Hydroxybenzaldehyde (or another suitable phenol)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., durene or biphenyl)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC)
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of known concentrations of this compound, 4-(2-chloroethoxy)benzaldehyde, 4-hydroxybenzaldehyde, and the internal standard in anhydrous DMF.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel equipped with a magnetic stirrer, combine the 4-hydroxybenzaldehyde solution and potassium carbonate. Stir the mixture at the desired reaction temperature (e.g., 60 °C) for 30 minutes to ensure the formation of the potassium phenoxide.
-
Add the internal standard solution to the reaction mixture.
-
-
Kinetic Run:
-
Initiate the reaction by adding a known volume of either the this compound or 4-(2-chloroethoxy)benzaldehyde stock solution to the reaction vessel. Start the timer immediately.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in each aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) to neutralize the base.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the remaining benzaldehyde derivative and the formed ether product relative to the internal standard.
-
Plot the concentration of the reactant versus time.
-
-
Data Analysis:
-
Assuming pseudo-first-order conditions (if the phenoxide is in large excess) or second-order kinetics, determine the rate constant (k) for each reaction by fitting the experimental data to the appropriate integrated rate law.
-
Compare the calculated rate constants to determine the relative reactivity.
-
Visualizing the Process and Principles
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key factors influencing the comparative reactivity.
Caption: Experimental workflow for the comparative kinetic study.
Caption: Key factors influencing the comparative reactivity.
Conclusion
Based on fundamental principles of organic chemistry, this compound is expected to be significantly more reactive than 4-(2-chloroethoxy)benzaldehyde in nucleophilic substitution reactions. This is primarily due to the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion compared to the chloride ion. For synthetic applications requiring milder reaction conditions, shorter reaction times, and potentially higher yields, the bromo-derivative is the recommended choice. The chloro-derivative may be a more cost-effective option, but its lower reactivity will likely necessitate more forcing reaction conditions. The provided experimental protocol offers a framework for quantifying this reactivity difference, enabling a more informed selection of reagents for specific synthetic targets.
Safety Operating Guide
Proper Disposal of 4-(2-Bromoethoxy)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-(2-Bromoethoxy)benzaldehyde is critical for ensuring a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any contaminated materials.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.
Summary of Hazard Information:
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Rinse mouth if ingested.[3] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves. Wash hands and any exposed skin thoroughly after handling.[3] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection.[3] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial.
-
Solid Waste:
-
Collect any unused this compound, residues, or contaminated solids (e.g., weighing paper, contaminated paper towels) in a designated, leak-proof, and clearly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a designated, sealed, and labeled container for halogenated organic waste.
-
-
Empty Containers:
-
Handle uncleaned containers as you would the product itself. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines for glass or plastic recycling or disposal.
-
Step 3: Labeling of Waste Containers
All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
Step 4: Storage of Chemical Waste
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]
Step 5: Scheduling Waste Pickup
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation. Do not dispose of this chemical down the drain or in regular trash.[2][4]
III. Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined in Step 1.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(2-Bromoethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(2-Bromoethoxy)benzaldehyde in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield may be necessary for operations with a high risk of splashing.[3] Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[3] |
| Skin and Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator should be used if dust is generated or if ventilation is inadequate.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[3]
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.[3]
-
Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.[3]
-
Dissolving: Add the weighed compound to the appropriate solvent in a suitable container. Stir the solution until the solid is completely dissolved.
-
Storage: Store the compound in a tightly closed container in a dry and well-ventilated place.[4][5]
-
Post-Handling: Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face thoroughly after handling.[4]
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth and get medical help.[3] Do NOT induce vomiting unless directed to do so by medical personnel.[6] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4][5] |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3]
-
Solid Waste: Collect solid waste in a designated, sealed, and properly labeled container.
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste.[3]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant.[4][5] Do not empty into drains.[4]
Safe Handling Workflow
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
